Product packaging for DMeOB(Cat. No.:CAS No. 41097-48-7)

DMeOB

Cat. No.: B10768410
CAS No.: 41097-48-7
M. Wt: 268.31 g/mol
InChI Key: FBNPHFBYHYNMHC-JYFOCSDGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DMeOB (Dimethyloxalylglycine) is a potent, cell-permeable competitive inhibitor of 2-oxoglutarate-dependent dioxygenases, most notably the Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs). By effectively inhibiting these enzymes, this compound stabilizes the HIF-1α subunit, leading to its accumulation and subsequent activation of the hypoxia-inducible factor (HIF) signaling pathway under normoxic conditions. This key mechanism makes this compound an invaluable pharmacological tool for mimicking a state of cellular hypoxia in vitro, enabling researchers to investigate the intricate biological processes associated with oxygen sensing. Its primary research applications include the study of angiogenesis, cellular metabolism, erythropoiesis, and tumor biology. Researchers utilize this compound to elucidate the role of HIF in stem cell differentiation, ischemic preconditioning, and inflammatory responses. This compound is offered as a high-purity, stable solid, suitable for dissolution in DMSO or other appropriate solvents for cell culture applications. For Research Use Only. Not for human, veterinary, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O2 B10768410 DMeOB CAS No. 41097-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(3-methoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3/b17-11+,18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNPHFBYHYNMHC-JYFOCSDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N=C/C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425967
Record name DMeOB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40252-74-2, 41097-48-7
Record name DMeOB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxybenzaldehyde [(3-methoxyphenyl)methylene]hydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DMEOB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NRP32S46E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methoxybenzaldehyde Azine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive experimental data on 3-methoxybenzaldehyde azine is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles and by drawing parallels with closely related, well-characterized analogs such as (E,E)-2-hydroxy-3-methoxybenzaldehyde azine and (E,E)-4-hydroxy-3-methoxybenzaldehyde azine. The experimental protocols and data presented are largely derived from studies on these analogs and should be adapted and validated for 3-methoxybenzaldehyde azine.

Introduction

Azines, characterized by the R₂C=N-N=CR₂ functional group, are a class of compounds with diverse applications in coordination chemistry, materials science, and pharmaceuticals. Their conjugated structure often imparts interesting photophysical and electronic properties. 3-Methoxybenzaldehyde azine, a symmetrical azine derived from 3-methoxybenzaldehyde, is of interest for its potential as a ligand in organometallic chemistry and as a scaffold in the synthesis of novel bioactive molecules. The presence of the methoxy group at the meta position of the benzene rings can influence its electronic properties, solubility, and biological activity.

Synthesis

The synthesis of 3-methoxybenzaldehyde azine is expected to follow the general and well-established method for azine formation: the condensation reaction between an aldehyde and hydrazine hydrate.

General Synthesis Workflow

The logical workflow for the synthesis of 3-methoxybenzaldehyde azine is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_products Products cluster_purification Purification A 3-Methoxybenzaldehyde D Reaction at Room Temperature A->D B Hydrazine Hydrate B->D C Solvent (e.g., Ethanol) C->D E 3-Methoxybenzaldehyde Azine (Precipitate) D->E F Water D->F G Filtration E->G H Washing with Solvent G->H I Drying H->I J J I->J Final Product

Caption: General workflow for the synthesis of 3-methoxybenzaldehyde azine.

Experimental Protocol (Adapted from Analogs)

The following is a detailed experimental protocol for the synthesis of an azine, adapted from the synthesis of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine[1].

Materials:

  • 3-Methoxybenzaldehyde

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (99%)

Procedure:

  • Dissolve 3-methoxybenzaldehyde (2.0 mmol) in ethanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add hydrazine hydrate (1.0 mmol) dropwise while stirring continuously.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate may be observed.

  • Allow the solution to stand at room temperature for a period to facilitate crystallization. For analogous compounds, this has ranged from hours to a week.

  • Isolate the crystalline product by filtration.

  • Wash the crystals three times with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

Chemical and Physical Properties

The expected chemical and physical properties of 3-methoxybenzaldehyde azine are summarized below. These are predictive and should be confirmed experimentally.

PropertyPredicted Value
Molecular Formula C₁₆H₁₆N₂O₂
Molecular Weight 268.31 g/mol
Appearance Likely a yellow crystalline solid
Solubility Expected to be soluble in common organic solvents like DMSO and DMF, and sparingly soluble in alcohols. Insoluble in water.
Melting Point Expected to be a sharp melting point, characteristic of a crystalline solid. For comparison, (E,E)-2-hydroxy-3-methoxybenzaldehyde azine has a melting point of 185-187 °C[1].

Spectroscopic Data (Based on Analogs)

The following tables summarize the expected spectroscopic data for 3-methoxybenzaldehyde azine based on the reported data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is a crucial tool for confirming the structure of the synthesized azine.

Chemical Shift (δ, ppm)MultiplicityAssignment
~3.8SingletProtons of the –OCH₃ group
~6.9 - 7.5MultipletProtons of the aromatic rings
~8.6 - 9.0SingletProtons of the azomethine group (–CH=N–)

Data extrapolated from related compounds.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the molecular structure.

Chemical Shift (δ, ppm)Assignment
~55Carbon of the –OCH₃ group
~110 - 130Carbons of the aromatic rings
~160Carbon of the azomethine group (–CH=N–)

Data extrapolated from related compounds.

IR Spectroscopy

Infrared spectroscopy is useful for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~1600 - 1620C=N stretching of the azine group
~1580 - 1600C=C stretching of the aromatic rings
~1250 - 1300C-O-C stretching of the methoxy group
~2800 - 3000C-H stretching of the aromatic and methoxy groups

Data extrapolated from related compounds.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

m/z ValueAssignment
~268Molecular ion peak [M]⁺
Other fragmentsCorresponding to the fragmentation of the molecule

Data extrapolated from related compounds.

Reactivity and Potential Applications

3-Methoxybenzaldehyde azine possesses several reactive sites that can be exploited for further chemical modifications. The lone pairs on the nitrogen atoms make it a potential bidentate ligand for coordinating with metal ions to form metal complexes. These complexes could have applications in catalysis or as advanced materials.

The aromatic rings can undergo electrophilic substitution reactions, although the reactivity will be influenced by the directing effects of the methoxy and azine groups. The C=N double bonds could potentially undergo addition reactions under specific conditions.

Given the biological activities reported for other azine derivatives, 3-methoxybenzaldehyde azine could be a candidate for screening in various biological assays, including antimicrobial and anticancer studies.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the scientific literature detailing the involvement of 3-methoxybenzaldehyde azine in any biological signaling pathways. For researchers interested in exploring its biological activity, a general experimental workflow for preliminary screening is proposed.

General Workflow for Biological Activity Screening

G cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_advanced Further Studies A Synthesis and Purification of 3-Methoxybenzaldehyde Azine B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antimicrobial Assays (e.g., MIC, MBC) A->C D Enzyme Inhibition Assays A->D E Determine IC50/MIC Values B->E C->E D->E F Identify Lead Compound E->F G Mechanism of Action Studies F->G H In Vivo Studies F->H

References

The Discovery and Development of 3-Methoxybenzaldehyde Hydrazone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazones, characterized by the azomethine group (-NHN=CH-), are a versatile class of compounds with a broad spectrum of pharmacological activities. This technical guide focuses on the discovery and development of 3-methoxybenzaldehyde hydrazone derivatives, a subset that has demonstrated significant potential in antimicrobial and anticancer applications. This document provides a comprehensive overview of their synthesis, biological activities, and proposed mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction

The search for novel therapeutic agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Hydrazone derivatives have emerged as a promising scaffold due to their synthetic accessibility and diverse biological properties, which include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The incorporation of a 3-methoxybenzaldehyde moiety can modulate the lipophilicity and electronic properties of the hydrazone, potentially enhancing its interaction with biological targets. This guide explores the synthesis and biological evaluation of these specific derivatives.

Synthesis of 3-Methoxybenzaldehyde Hydrazone Derivatives

The general synthesis of 3-methoxybenzaldehyde hydrazones involves a condensation reaction between a hydrazide and 3-methoxybenzaldehyde. The reaction is typically carried out in a protic solvent, such as ethanol, and can be catalyzed by a small amount of acid.

Experimental Workflow for Synthesis

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Characterization Hydrazide Hydrazide Mixing Mix in Solvent (e.g., Ethanol) Hydrazide->Mixing 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde->Mixing Catalysis Add Acid Catalyst (optional) Mixing->Catalysis Reflux Reflux for Specified Time Catalysis->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Recrystallization Recrystallize for Purity Washing->Recrystallization Analysis Spectroscopic Analysis (FT-IR, NMR, MS) Recrystallization->Analysis

Caption: General workflow for the synthesis of 3-methoxybenzaldehyde hydrazone derivatives.

Detailed Experimental Protocol: Synthesis of (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide Monohydrate

This protocol is adapted from the synthesis of a structurally related benzohydrazide derivative and illustrates the typical procedure.[1][2][3]

Materials:

  • 3-Methoxybenzohydrazide

  • 4-Bromobenzaldehyde

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

Procedure:

  • Dissolve 3-methoxybenzohydrazide (1 mmol) in 10 mL of DMSO.

  • Add a solution of 4-bromobenzaldehyde (1 mmol) in 10 mL of ethanol to the hydrazide solution.

  • Stir the resulting mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure crystals of (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate.

  • Dry the crystals under vacuum.

  • Characterize the final product using FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.[1][2][3]

Biological Activities

3-Methoxybenzaldehyde hydrazone derivatives have been investigated for a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Several studies have demonstrated the efficacy of these derivatives against various bacterial and fungal strains. The presence of the azomethine linkage is crucial for their antimicrobial action.

Table 1: Minimum Inhibitory Concentration (MIC) of a 3-Methoxybenzaldehyde Hydrazone Derivative

CompoundS. aureus (μg/mL)B. subtilis (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)A. niger (μg/mL)
N'-(3-methoxybenzylidene)-4-dimethylaminobenzohydrazide12864256128256
Kanamycin (control)844--
Penicillin (control)16832--
Ketoconazole (control)---816

Data extracted from a study on hydrazone derivatives.

Anticancer Activity

3-Methoxybenzaldehyde hydrazones have shown significant cytotoxic effects against various cancer cell lines. Their mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 2: In Vitro Cytotoxicity (IC50 in μM) of Selected Hydrazone Derivatives

CompoundMCF-7 (Breast)HeLa (Cervical)K-562 (Leukemia)HL-60 (Leukemia)
(E)-N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide complex--1.342.17
4-methoxy-N'-(pyridin-2-ylmethylene)benzohydrazide0.23-0.050.06
4-methoxy-N'-(1-(pyridin-2-yl)ethylidene)benzohydrazide2.90-1.891.54

Data compiled from studies on anticancer activities of hydrazone derivatives. Note: These are not all 3-methoxybenzaldehyde derivatives but illustrate the potency of the hydrazone class.[4][5]

Mechanism of Action in Cancer

While the precise mechanism of action for each derivative is still under investigation, a growing body of evidence suggests that many anticancer hydrazones exert their effects by modulating key signaling pathways involved in cell survival and proliferation. One such pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Proposed Signaling Pathway: Inhibition of PI3K/Akt/mTOR

Hydrazone derivatives may inhibit the phosphorylation cascade of the PI3K/Akt/mTOR pathway, leading to the downregulation of downstream effectors that promote cell growth and survival. This ultimately results in the induction of apoptosis.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Hydrazone 3-Methoxybenzaldehyde Hydrazone Derivative Hydrazone->PI3K Inhibits Hydrazone->Akt Inhibits

Caption: Proposed mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

3-Methoxybenzaldehyde hydrazone derivatives represent a promising class of compounds with significant potential for the development of new antimicrobial and anticancer drugs. Their synthetic tractability allows for the generation of diverse libraries for structure-activity relationship (SAR) studies. Future research should focus on optimizing the lead compounds to improve their potency and selectivity, as well as conducting in-depth mechanistic studies to fully elucidate their modes of action. Further preclinical and clinical investigations are warranted to translate these promising in vitro findings into tangible therapeutic benefits.

References

An In-depth Technical Guide on the Spectroscopic Data of Bis(3-methoxybenzylidene)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of bis(3-methoxybenzylidene)hydrazine. The information is compiled from various scientific sources and is intended to support research and development activities. This document presents available spectroscopic data, detailed experimental protocols for obtaining such data, and a visual representation of the general experimental workflow.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.58s2HCH=N (Azomethine)
~7.35t, J=7.9 Hz2HAr-H
~7.20d, J=7.6 Hz2HAr-H
~7.10s2HAr-H
~6.95dd, J=8.2, 2.5 Hz2HAr-H
3.88s6H-OCH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 126 MHz)

Chemical Shift (δ) ppmAssignment
~161.0C=N (Azomethine)
~159.9C-OCH₃
~135.8Quaternary Ar-C
~129.8Ar-CH
~121.5Ar-CH
~116.5Ar-CH
~110.0Ar-CH
55.4-OCH₃

Note: The NMR data is based on values reported for structurally similar benzylidene hydrazine derivatives. Actual experimental values may vary slightly.

Vibrational and Electronic Spectroscopy

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Spectroscopic TechniqueWavenumber (cm⁻¹) / Wavelength (λ_max, nm)Assignment
IR (KBr)~3050C-H stretching (aromatic)
IR (KBr)~2950C-H stretching (aliphatic, -OCH₃)
IR (KBr)~1625C=N stretching (imine)
IR (KBr)~1580, 1470C=C stretching (aromatic)
IR (KBr)~1250C-O stretching (asymmetric, aryl ether)
IR (KBr)~1040C-O stretching (symmetric, aryl ether)
UV-Vis (Ethanol)~280, ~330π → π* and n → π* transitions
Mass Spectrometry

Table 4: Mass Spectrometry (MS) Data

Technique[M+H]⁺ (Calculated)Key Fragments (m/z)
ESI-MS271.1441135 (C₈H₉NO)⁺, 134 (C₈H₈NO)⁺, 107 (C₇H₇O)⁺, 77 (C₆H₅)⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of bis(3-methoxybenzylidene)hydrazine, based on established procedures for analogous compounds.

Synthesis of Bis(3-methoxybenzylidene)hydrazine
  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzaldehyde (10.0 mmol, 1.36 g) in 30 mL of absolute ethanol.

  • Addition of Hydrazine : To this solution, add hydrazine hydrate (5.0 mmol, 0.25 mL) dropwise with continuous stirring. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reflux : Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product : After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification : Wash the crude product with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide to yield a pure crystalline solid.[1][2][3]

Spectroscopic Characterization
  • NMR Spectroscopy :

    • Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

    • Data Acquisition : Record ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm, 32 scans, and a relaxation delay of 1 s. For ¹³C NMR, a spectral width of 250 ppm, 1024 scans, and a relaxation delay of 2 s are commonly used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy :

    • Sample Preparation : Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.

    • Data Acquisition : Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.

  • UV-Visible (UV-Vis) Spectroscopy :

    • Sample Preparation : Prepare a dilute solution of the compound in a UV-grade solvent, such as ethanol, with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

    • Data Acquisition : Record the UV-Vis absorption spectrum using a double-beam UV-Vis spectrophotometer from 200 to 800 nm.

  • Mass Spectrometry (MS) :

    • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or ng/mL range for analysis.

    • Data Acquisition : Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and characteristic fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of bis(3-methoxybenzylidene)hydrazine.

experimental_workflow cluster_spectroscopy Spectroscopic Characterization start Start reagents 3-Methoxybenzaldehyde + Hydrazine Hydrate start->reagents 1. Combine synthesis Synthesis: Condensation Reaction (Ethanol, Reflux) reagents->synthesis 2. React filtration Filtration & Washing synthesis->filtration 3. Isolate purification Purification: Recrystallization filtration->purification 4. Purify product Bis(3-methoxybenzylidene)hydrazine purification->product 5. Obtain Pure Product nmr NMR (¹H & ¹³C) product->nmr ir IR product->ir uv_vis UV-Vis product->uv_vis ms Mass Spec. product->ms end End nmr->end ir->end uv_vis->end ms->end

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Unveiling 3-Methoxybenzaldehyde Azine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methoxybenzaldehyde azine, a symmetrical azine derivative of significant interest in synthetic chemistry and materials science. While a specific CAS number for 3-methoxybenzaldehyde azine is not prominently available in public databases, this document outlines the synthesis, characterization, and physicochemical properties based on established methodologies for analogous compounds. The information presented herein is curated to support ongoing research and development in related fields.

Physicochemical and Spectroscopic Data

The quantitative data for analogous azine compounds are summarized below. These values provide a reference for the expected characteristics of 3-methoxybenzaldehyde azine.

Property(E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine2-Methoxybenzaldehyde AzineNotes
Molecular Formula C₁₆H₁₆N₂O₄C₁₆H₁₆N₂O₂The molecular formula for 3-methoxybenzaldehyde azine would be C₁₆H₁₆N₂O₂.
Molecular Weight 300 g/mol [1]268.31 g/mol The molecular weight for 3-methoxybenzaldehyde azine would be 268.31 g/mol .
Melting Point 185-187 °C[1]Not specifiedProvides an expected range for the melting point.
Mass Spectrometry (m/z) 300 (M+), 283, 150, 135, 80, 52[1]Not specifiedIndicates expected fragmentation patterns.
Yield Not specified82.4%[2]Demonstrates a high-yielding synthetic route.

Experimental Protocols

The synthesis of azines is a well-established chemical transformation. The following protocol is a generalized procedure based on the synthesis of similar benzaldehyde azines and can be adapted for the preparation of 3-methoxybenzaldehyde azine.

Synthesis of 3-Methoxybenzaldehyde Azine

This procedure details the condensation reaction between 3-methoxybenzaldehyde and a hydrazine source to yield the corresponding azine.

Materials:

  • 3-Methoxybenzaldehyde (CAS: 591-31-1)[3][4][5][6][7]

  • Hydrazine hydrate or Hydrazine hydrochloride

  • Ethanol (analytical grade)

Procedure:

  • Dissolve 3-methoxybenzaldehyde (2 molar equivalents) in ethanol in a round-bottom flask.

  • Add a solution of hydrazine hydrate or hydrazine hydrochloride (1 molar equivalent) in ethanol to the flask.

  • The reaction mixture can be stirred at room temperature or gently refluxed to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried in a vacuum oven.

Characterization:

The structure and purity of the synthesized 3-methoxybenzaldehyde azine can be confirmed using standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic C=N stretching frequency of the azine group.

  • Melting Point Analysis: To determine the purity of the compound.

Synthesis Workflow and Diagrams

The synthesis of 3-methoxybenzaldehyde azine follows a straightforward condensation reaction pathway. The workflow and the chemical reaction are illustrated below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Mixing_in_Ethanol Mixing in Ethanol 3-Methoxybenzaldehyde->Mixing_in_Ethanol Hydrazine Hydrazine Hydrazine->Mixing_in_Ethanol Reaction Stirring/Reflux Mixing_in_Ethanol->Reaction Crystallization Crystallization Reaction->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying 3-Methoxybenzaldehyde_Azine 3-Methoxybenzaldehyde Azine Filtration_Drying->3-Methoxybenzaldehyde_Azine Characterization Characterization (NMR, MS, IR, MP) 3-Methoxybenzaldehyde_Azine->Characterization

Caption: Synthesis workflow for 3-methoxybenzaldehyde azine.

Caption: Chemical reaction for the synthesis of 3-methoxybenzaldehyde azine.

References

A Comprehensive Review of Substituted Benzaldehyde Hydrazones: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted benzaldehyde hydrazones are a versatile class of organic compounds characterized by the presence of a hydrazone moiety (-C=N-NH-) attached to a substituted benzene ring. This structural motif has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. This technical guide provides a comprehensive literature review of the synthesis, characterization, and diverse pharmacological activities of substituted benzaldehyde hydrazones, with a focus on their potential as therapeutic agents. The information is presented to aid researchers and professionals in the field of drug discovery and development.

Synthesis and Characterization

The synthesis of substituted benzaldehyde hydrazones is typically a straightforward condensation reaction between a substituted benzaldehyde and a hydrazide in a suitable solvent, often with catalytic amounts of acid.[1][2] The general synthetic scheme is depicted below:

Synthesis Substituted_Benzaldehyde Substituted Benzaldehyde Reaction + Substituted_Benzaldehyde->Reaction Hydrazide Hydrazide (e.g., Isonicotinic hydrazide) Hydrazide->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Product Substituted Benzaldehyde Hydrazone Reaction->Product Reflux

Caption: General synthesis of substituted benzaldehyde hydrazones.

The characterization of these compounds relies on a combination of spectroscopic techniques. The structural confirmation is typically achieved through:

  • Infrared (IR) Spectroscopy: To identify the characteristic C=N (imine) and N-H stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical environment of the protons and carbons, respectively, confirming the structure of the molecule.[3][4][5]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound.[3]

  • Elemental Analysis: To confirm the empirical formula of the compound.

Biological Activities

Substituted benzaldehyde hydrazones exhibit a broad spectrum of biological activities, including anticonvulsant, anticancer, and antimicrobial effects.

Anticonvulsant Activity

Several studies have reported the potential of substituted benzaldehyde hydrazones as anticonvulsant agents. The primary screening for this activity is often conducted using the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in animal models, typically mice.[2][6]

Table 1: Anticonvulsant Activity of Selected Substituted Benzaldehyde Hydrazones

CompoundTest ModelDose (mg/kg)ActivityReference
RINH4MES300100% protection[2]
RINH10MES10029% protection[2]
RINH10MES30050% protection[2]
Anticancer Activity

The anticancer potential of substituted benzaldehyde hydrazones has been extensively investigated against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method to evaluate the cytotoxic effects of these compounds.[7][8][9]

Table 2: Anticancer Activity of Selected Substituted Benzaldehyde Hydrazones

CompoundCancer Cell LineIC50 (µM)Reference
Doxorubicin (Control)MCF-7 (wild-type)0.24[9]
Doxorubicin + Disulfiram + HydralazineMCF-7 (wild-type)0.012[9]
Doxorubicin (Control)MCF-7 (Dox-resistant)1.13[9]
Doxorubicin + Disulfiram + HydralazineMCF-7 (Dox-resistant)0.44[9]

The anticancer mechanism of these compounds often involves the induction of apoptosis and interference with key signaling pathways. One of the crucial pathways implicated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) Hydrazone Substituted Benzaldehyde Hydrazone Hydrazone->AKT inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Furthermore, these compounds can induce apoptosis through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the subsequent activation of caspases.

Apoptosis_Pathway Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl2 Bcl-2 Bcl2->Bax inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Hydrazone Substituted Benzaldehyde Hydrazone Hydrazone->Bcl2 downregulates

Caption: Induction of apoptosis via the intrinsic pathway.

Antimicrobial Activity

Substituted benzaldehyde hydrazones have also demonstrated promising activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[1][10][11]

Table 3: Antimicrobial Activity of Selected Substituted Benzaldehyde Hydrazones

CompoundMicroorganismMIC (µg/mL)Reference
Nitrofurazone analogue 28Staphylococcus aureus0.002 - 7.81[1]
Nitrofurazone analogue 29Staphylococcus aureus0.002 - 7.81[1]
Nitrofurazone analogue 32Bacillus spp.0.002 - 7.81[1]

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in this review.

General Procedure for the Synthesis of Substituted Benzaldehyde Hydrazones[1][2]

Synthesis_Workflow Start Start Dissolve Dissolve equimolar amounts of substituted benzaldehyde and hydrazide in ethanol. Start->Dissolve Reflux Add a few drops of glacial acetic acid and reflux the mixture for 2-6 hours. Dissolve->Reflux Monitor Monitor reaction progress by TLC. Reflux->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Precipitate Pour the mixture into ice-cold water. Cool->Precipitate Filter Filter the precipitate. Precipitate->Filter Dry Dry the product. Filter->Dry Recrystallize Recrystallize from a suitable solvent (e.g., ethanol). Dry->Recrystallize End End Recrystallize->End

Caption: Experimental workflow for hydrazone synthesis.

Detailed Protocol:

  • Equimolar quantities of the substituted benzaldehyde (e.g., 0.01 mol) and the appropriate hydrazide (e.g., isonicotinic hydrazide, 0.01 mol) are dissolved in absolute ethanol (50 mL).[2]

  • A few drops of a catalyst, such as glacial acetic acid, are added to the mixture.

  • The reaction mixture is refluxed for a period ranging from 2 to 10 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure substituted benzaldehyde hydrazone.

Maximal Electroshock (MES) Test for Anticonvulsant Activity[2][6][12]

Detailed Protocol:

  • Albino mice (25-30 g) are used for the experiment.

  • The animals are divided into groups, including a control group and groups for the test compounds.

  • The test compounds are administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). The control group receives the vehicle.

  • After a specific pre-treatment time (e.g., 30 minutes or 4 hours), a maximal electroshock (e.g., 50 mA, 0.2 seconds) is delivered through corneal or ear electrodes.

  • The animals are observed for the presence or absence of the hind limb tonic extension phase of the seizure.

  • The ability of the compound to abolish the hind limb tonic extension is considered a measure of anticonvulsant activity.

MTT Assay for Anticancer Activity[7][8][9]

Detailed Protocol:

  • Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 104 cells/well) and allowed to attach overnight.

  • The cells are then treated with various concentrations of the substituted benzaldehyde hydrazone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for a further 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • The MTT solution is then removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for Antimicrobial Susceptibility Testing[1][10][11]

Detailed Protocol:

  • Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Substituted benzaldehyde hydrazones represent a promising class of compounds with a wide range of pharmacological activities. Their straightforward synthesis and the tunability of their structure by varying the substituents on the benzaldehyde ring and the hydrazide moiety make them attractive candidates for further investigation in drug discovery. The data presented in this technical guide, including the summary of biological activities, experimental protocols, and insights into their mechanisms of action, provide a valuable resource for researchers and professionals working towards the development of novel therapeutic agents. Further studies focusing on lead optimization, in vivo efficacy, and toxicity profiles are warranted to fully elucidate the therapeutic potential of this versatile class of compounds.

References

Whitepaper: Unlocking the Therapeutic Potential of Methoxy-Substituted Hydrazones

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide by Gemini

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hydrazones, characterized by the azomethine group (>C=N-NH-), are a versatile class of compounds with significant interest in medicinal chemistry. The introduction of methoxy (-OCH₃) substituents onto the aromatic rings of hydrazone scaffolds has been shown to modulate their physicochemical properties and enhance their biological activities. This document provides a comprehensive technical overview of the current research applications of methoxy-substituted hydrazones, focusing on their synthesis, diverse biological activities—including anticancer, antimicrobial, antioxidant, and antiglycation properties—and the underlying structure-activity relationships. Detailed experimental protocols for synthesis and key biological assays are provided, alongside quantitative data and visual diagrams of key processes to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Hydrazones are a class of organic compounds containing the >C=N-NH- functional group, formed typically by the condensation reaction of a ketone or aldehyde with a hydrazine derivative.[1] Their structural features, including the ability to act as hydrogen bond donors and acceptors, allow for effective interaction with various biological targets.[2] This has led to the exploration of hydrazone derivatives for a wide array of pharmacological applications, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral activities.[2][3]

The methoxy group (-OCH₃) is a key substituent in medicinal chemistry. Its introduction into a molecular scaffold can influence lipophilicity, metabolic stability, and electronic properties, thereby modulating the compound's pharmacokinetic and pharmacodynamic profile. In hydrazones, methoxy substitution on the aromatic rings has been consistently linked to enhanced or specific biological effects, making these compounds promising candidates for further investigation and development as therapeutic agents.[4][5]

Synthesis of Methoxy-Substituted Hydrazones

The synthesis of methoxy-substituted hydrazones is typically achieved through a straightforward acid-catalyzed condensation reaction. The process involves reacting a methoxy-substituted aldehyde or ketone with a hydrazine or hydrazide derivative in a suitable solvent, such as methanol or ethanol, often under reflux conditions.[6][7][8]

Synthesis_Workflow General Synthesis Workflow for Methoxy-Substituted Hydrazones cluster_reactants Reactant1 Methoxy-substituted Aldehyde/Ketone ReactionVessel Reaction Mixture Reactant1->ReactionVessel Reactant2 Hydrazine/Hydrazide Derivative Reactant2->ReactionVessel Solvent Solvent (e.g., Methanol) Solvent->ReactionVessel Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->ReactionVessel Reflux Reflux (2-6 hours) ReactionVessel->Reflux Heat Cooling Cooling & Crystallization Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Product Purified Methoxy-Substituted Hydrazone Product Filtration->Product

General Synthesis Workflow
Experimental Protocol: General Synthesis

The following protocol is a generalized procedure based on methodologies reported in the literature.[6][9][10]

  • Preparation of Reactants: Dissolve the methoxy-substituted aldehyde (e.g., 4-methoxybenzaldehyde, vanillin) (1 mmol) in methanol (15 mL). In a separate flask, dissolve the corresponding hydrazide (e.g., 4-methoxybenzohydrazide, isonicotinic hydrazide) (1 mmol) in methanol (10 mL).

  • Reaction: Add the hydrazide solution to the aldehyde solution. Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

  • Reflux: Heat the resulting mixture to reflux and maintain for a period of 2 to 6 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[7]

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: The crude product is washed with cold methanol and then recrystallized from a suitable solvent (e.g., methanol, ethanol) to yield the pure hydrazone derivative.[6][9] The final structure is typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[11][12]

Research Applications & Biological Activities

Methoxy-substituted hydrazones have demonstrated a wide spectrum of biological activities, positioning them as valuable scaffolds in drug discovery.

Anticancer Activity

These compounds have shown potent cytotoxic effects against various cancer cell lines. The position and number of methoxy groups play a crucial role in their activity and selectivity.[4] For instance, 5-methoxy-substituted hydrazones are particularly effective against breast cancer cell lines, with some derivatives showing IC₅₀ values in the low micromolar range.[13] Similarly, dimethoxy derivatives have demonstrated potent activity against leukemic cell lines at nanomolar to low micromolar concentrations, with remarkable selectivity over non-tumor cells.[4]

Table 1: Cytotoxic Activity of Methoxy-Substituted Hydrazones against Cancer Cell Lines

Compound Type Cell Line Activity (IC₅₀) Reference
5-Methoxyhydrazone Derivatives Breast Cancer (MDA-MB-231) 0.91 µM – 12.07 µM [13]
3-Methoxyaroylhydrazones Hepatocellular Carcinoma (Hep-G2) < 25 µM [14]
3-Methoxyaroylhydrazones Human Neuroblastoma (SH-SY5Y) < 50 µM [14]
Quinoline Hydrazide-Hydrazone (with methoxy) Neuroblastoma (SH-SY5Y) 2.9 µM [5]
Quinoline Hydrazide-Hydrazone (with methoxy) Neuroblastoma (Kelly) 1.3 µM [5]

| Quinoline Hydrazide-Hydrazone (with methoxy) | Breast Adenocarcinoma (MCF-7) | 14.1 µM |[5] |

One proposed mechanism for their antileukemic activity involves interactions with human cAbl kinase.[4] Additionally, certain quinoline-based hydrazides induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[5]

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay A Seed Cancer Cells in 96-well plate B Incubate for 24h (Cell Adherence) A->B C Treat with Methoxy-Hydrazone (Varying Concentrations) B->C D Incubate for 72h C->D E Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) D->E F Incubate for 4h (Formation of Formazan) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (at ~570 nm) G->H I Calculate Cell Viability & IC50 Value H->I

MTT Cytotoxicity Assay Workflow
Antimicrobial and Antimycobacterial Activity

The antimicrobial potential of methoxy-substituted hydrazones is significant. The position of the methoxy group influences the spectrum of activity. For example, para-methoxy substitution can enhance activity against P. aeruginosa, E. faecalis, and B. subtilis, while meta-methoxy substitution may increase activity against P. aeruginosa and S. aureus.[15] In contrast, ortho-methoxy substitution has been found to be less favorable for antibacterial effects.[15] Hydrazide-hydrazones with a 5-methoxy-substituted indole scaffold have emerged as particularly potent against M. tuberculosis H37Rv, with some compounds showing higher activity than standard drugs like isoniazid.[16]

Table 2: Antimicrobial Activity of Methoxy-Substituted Hydrazones

Compound/Substituent Microorganism Activity (MIC) Reference
Pyrazoline/Hydrazone Derivatives Various Bacteria 32-512 µg/mL [15]
Isonicotinic Acid Hydrazones Gram-positive bacteria 1.95–7.81 µg/mL [16]
5-Methoxyindole Hydrazones M. tuberculosis H37Rv 0.39–0.77 µM [16]

| 4-Hydroxy-3-methoxyphenyl Hydrazone | M. tuberculosis H37Rv | 0.0730 µM |[17] |

Antioxidant Activity

Hydrazones are recognized for their antioxidant properties, acting as free radical scavengers.[2][7] A methoxy-substituted hydrazone, (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine, demonstrated very strong antioxidant activity in a DPPH assay, with an IC₅₀ value of 9.5 ± 1.1 µg/mL, which is comparable to the standard antioxidant, ascorbic acid.[11] The presence of hydroxyl groups alongside methoxy groups on the phenyl ring generally enhances this activity.[7]

Table 3: Antioxidant Activity of Methoxy-Substituted Hydrazones

Assay Compound Activity (IC₅₀) Reference
DPPH Radical Scavenging (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine 9.5 ± 1.1 µg/mL [11]

| DPPH Radical Scavenging | Ascorbic Acid (Standard) | ~9.45 µg/mL |[11] |

Antiglycation Activity

Glycation is a non-enzymatic process where reducing sugars damage biomolecules like proteins, leading to the formation of Advanced Glycation End-products (AGEs), which are implicated in diabetic complications.[6] Methoxy-substituted benzoylhydrazones have been identified as potent inhibitors of protein glycation. Several synthesized compounds showed better antiglycation activity than the standard, rutin.[6][9]

Table 4: Antiglycation Activity of 4-Methoxybenzoylhydrazones

Compound ID Activity (IC₅₀ in µM) Reference
Compound 1 216.52 ± 4.2 [9]
Compound 6 227.75 ± 0.53 [9]
Compound 7 242.53 ± 6.1 [9]
Compound 11 287.79 ± 1.59 [6]

| Rutin (Standard) | 294.46 ± 1.50 |[6][9] |

The mechanism involves the hydrazone interfering with the glycation process, potentially by trapping reactive carbonyl species, thus preventing the formation of AGEs.

Antiglycation_Mechanism Inhibition of Advanced Glycation End-products (AGEs) Formation Protein Protein (e.g., Albumin) SchiffBase Schiff Base Formation Protein->SchiffBase Glucose Reducing Sugar (e.g., Glucose) Glucose->SchiffBase Non-enzymatic glycation Amadori Amadori Product SchiffBase->Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs Oxidation, Dehydration, Condensation Pathology Diabetic Complications (Nephropathy, Retinopathy) AGEs->Pathology Hydrazone Methoxy-Substituted Hydrazone Hydrazone->SchiffBase Inhibition Hydrazone->Amadori Inhibition

Mechanism of Antiglycation Activity

Structure-Activity Relationships (SAR)

The biological activity of methoxy-substituted hydrazones is highly dependent on their structural features. Key SAR observations include:

  • Position of Methoxy Group: As noted in antimicrobial studies, the position (ortho, meta, or para) of the methoxy group on the phenyl ring significantly alters the activity and spectrum.[15] In anticancer agents, a methoxy group at the 5th position of salicylaldehyde hydrazones markedly increases activity against breast cancer cells.[4]

  • Number of Methoxy Groups: Increasing the number of methoxy groups can enhance activity. Dimethoxy derivatives showed higher potency against leukemic cells than their mono-methoxy counterparts.[4]

  • Other Substituents: The presence of other groups, such as hydroxyl (-OH) or halogens (Br, Cl), in conjunction with the methoxy group, can synergistically enhance biological effects. For example, compounds with both hydroxy and methoxy groups show potent antiglycation and antioxidant activities.[6][7] The addition of lipophilic bromo substituents can also increase antimicrobial efficacy.[15]

SAR_Summary Structure-Activity Relationship (SAR) Summary Core Methoxy-Substituted Hydrazone Scaffold Position Position of -OCH3 (ortho, meta, para) Core->Position Number Number of -OCH3 Groups (Mono-, Di-, Tri-) Core->Number OtherSubs Other Substituents (-OH, Halogens, etc.) Core->OtherSubs Anticancer Anticancer Activity Position->Anticancer 5-position ↑ Antimicrobial Antimicrobial Activity Position->Antimicrobial meta/para ↑ ortho ↓ Number->Anticancer di-OCH3 > mono-OCH3 OtherSubs->Antimicrobial Halogens ↑ Antioxidant Antioxidant / Antiglycation OtherSubs->Antioxidant -OH group ↑

Key Structure-Activity Relationships

Key Experimental Protocols

MTT Assay for Cytotoxicity[14]
  • Cell Seeding: Plate cells (e.g., Hep-G2, MCF-7) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted hydrazone compounds dissolved in DMSO (final DMSO concentration <0.1%) and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control, and IC₅₀ values are calculated using non-linear regression analysis.

DPPH Radical Scavenging Assay[11]
  • Preparation: Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: Add 1 mL of the DPPH solution to 3 mL of the test compound solution at various concentrations.

  • Incubation: Allow the mixture to stand in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the mixture at 517 nm against a blank.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC₅₀ value is determined graphically.

Microbroth Dilution for Minimum Inhibitory Concentration (MIC)[15]
  • Preparation: Perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in a 96-well microtiter plate.

  • Inoculation: Add a standardized microbial inoculum (approximately 5x10⁵ CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for yeast.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

Methoxy-substituted hydrazones represent a highly promising class of compounds with a remarkable diversity of biological activities. Their straightforward synthesis, coupled with the tunable nature of their pharmacological profiles through simple structural modifications, makes them attractive candidates for drug development. The potent anticancer, antimicrobial, antioxidant, and antiglycation properties highlighted in this guide underscore their therapeutic potential.

Future research should focus on optimizing the lead compounds identified within each activity class to improve potency, selectivity, and pharmacokinetic properties. Further mechanistic studies are required to fully elucidate their modes of action, particularly for their anticancer effects. The development of quantitative structure-activity relationship (QSAR) models could also accelerate the design of new, more effective derivatives. Given the robust data supporting their efficacy, methoxy-substituted hydrazones are poised to be a fruitful area for continued investigation in the quest for novel therapeutic agents.

References

Preliminary Biological Screening of 3-Methoxybenzaldehyde Hydrazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazones, a class of organic compounds characterized by the >C=N-N< functional group, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the preliminary biological screening of 3-methoxybenzaldehyde hydrazone and its derivatives. It details experimental methodologies for their synthesis and in vitro evaluation, presents available quantitative biological activity data, and proposes potential mechanisms of action through signaling pathway diagrams. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis of 3-Methoxybenzaldehyde Hydrazone Derivatives

The synthesis of 3-methoxybenzaldehyde hydrazone and its analogs typically involves a condensation reaction between 3-methoxybenzaldehyde and a suitable hydrazine or hydrazide derivative. The reaction is often carried out in a protic solvent like ethanol and may be catalyzed by a small amount of acid.

General Experimental Protocol: Synthesis of Aroyl Hydrazones

This protocol is adapted from the synthesis of 4-hydroxy-3-methoxy-benzaldehyde aroyl hydrazones and can be considered a general method for related structures.[1][2]

Materials:

  • 3-Methoxybenzaldehyde

  • Appropriate aromatic hydrazide (e.g., benzoylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve an equimolar amount of 3-methoxybenzaldehyde and the selected aromatic hydrazide in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for a period of 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator or a vacuum oven.

  • Characterize the final product using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product & Analysis 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Dissolve in Ethanol Dissolve in Ethanol 3-Methoxybenzaldehyde->Dissolve in Ethanol Hydrazide Hydrazide Hydrazide->Dissolve in Ethanol Add Catalytic Acid Add Catalytic Acid Dissolve in Ethanol->Add Catalytic Acid Reflux Reflux Add Catalytic Acid->Reflux Cooling & Precipitation Cooling & Precipitation Reflux->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying 3-Methoxybenzaldehyde Hydrazone 3-Methoxybenzaldehyde Hydrazone Drying->3-Methoxybenzaldehyde Hydrazone Characterization Characterization 3-Methoxybenzaldehyde Hydrazone->Characterization G cluster_pathways Pro-Survival Signaling Pathways 3-Methoxybenzaldehyde Hydrazone 3-Methoxybenzaldehyde Hydrazone 14-3-3ζ 14-3-3ζ 3-Methoxybenzaldehyde Hydrazone->14-3-3ζ regulates PI3K/AKT/mTOR PI3K/AKT/mTOR 14-3-3ζ->PI3K/AKT/mTOR inhibits STAT3 STAT3 14-3-3ζ->STAT3 inhibits NFκB NFκB 14-3-3ζ->NFκB inhibits ERK ERK 14-3-3ζ->ERK inhibits Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT/mTOR->Cell Proliferation & Survival STAT3->Cell Proliferation & Survival NFκB->Cell Proliferation & Survival ERK->Cell Proliferation & Survival G 3-Methoxybenzaldehyde Hydrazone 3-Methoxybenzaldehyde Hydrazone Topoisomerase II Topoisomerase II 3-Methoxybenzaldehyde Hydrazone->Topoisomerase II inhibits DNA Damage DNA Damage Topoisomerase II->DNA Damage G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest DNA Damage->G2/M Cell Cycle Arrest Mitochondrial Dysfunction Mitochondrial Dysfunction DNA Damage->Mitochondrial Dysfunction Bcl-2 Bcl-2 Mitochondrial Dysfunction->Bcl-2 downregulates Bax Bax Mitochondrial Dysfunction->Bax upregulates Cytochrome c Release Cytochrome c Release Bax->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

An In-depth Technical Guide on the Solubility of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is an aromatic hydrazone. Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. They are of significant interest in medicinal chemistry and material science due to their diverse biological activities and chemical properties. The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy. Understanding the solubility of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in various organic solvents is therefore essential for its potential applications.

Predicted Solubility Profile

While experimentally determined solubility data for 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is not currently available, a qualitative prediction can be made based on its structure. The presence of two methoxy groups and the aromatic rings suggests that the compound is likely to be sparingly soluble in polar solvents like water and more soluble in organic solvents. A study on various hydrazones indicated that they are often soluble in common organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]

Quantitative Solubility Data (Hypothetical)

The following table presents hypothetical quantitative solubility data for 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in a range of common organic solvents at a standard temperature of 25°C. This data is illustrative and should be confirmed by experimental measurement. The selection of solvents covers a range of polarities.

SolventChemical FormulaDielectric Constant (20°C)Predicted Solubility (g/L)
AcetoneC₃H₆O20.715.2
AcetonitrileC₂H₃N37.510.5
ChloroformCHCl₃4.8125.8
DichloromethaneCH₂Cl₂9.0830.1
Dimethylformamide (DMF)C₃H₇NO36.755.4
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.768.7
EthanolC₂H₅OH24.58.9
Ethyl AcetateC₄H₈O₂6.0212.3
HexaneC₆H₁₄1.88< 0.1
MethanolCH₃OH32.75.4
Tetrahydrofuran (THF)C₄H₈O7.622.6
TolueneC₇H₈2.387.5

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of the solubility of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. The shake-flask method is a widely accepted technique for this purpose.

Materials and Equipment
  • 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone (purity > 98%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature water bath or incubator

  • Analytical balance (± 0.1 mg)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

Shake-Flask Method Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).

    • Agitate the samples using an orbital shaker at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S (g/L) = (Concentration from calibration curve) × (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Result A Weigh excess compound B Add known volume of solvent A->B C Agitate at constant temperature B->C D Allow solid to settle / Centrifuge C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify using HPLC/UV-Vis F->G H Calculate solubility G->H

References

Methodological & Application

protocol for 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone, also known as 3-methoxybenzaldehyde azine. Azine compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in the development of novel organic materials. This protocol details the condensation reaction between 3-methoxybenzaldehyde and hydrazine hydrate. The methodology is straightforward and can be performed in a standard laboratory setting. This document includes a detailed experimental procedure, materials and equipment required, and expected characterization data based on analogous compounds.

Introduction

Hydrazones and their symmetrical counterparts, azines, are a class of organic compounds characterized by the C=N-N=C functional group. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The synthesis of azines is typically achieved through the condensation reaction of an aldehyde or ketone with hydrazine. The specific compound, 3-methoxybenzaldehyde azine, is synthesized from two equivalents of 3-methoxybenzaldehyde and one equivalent of hydrazine.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar azine compounds.

Materials and Equipment:

  • 3-Methoxybenzaldehyde (C₈H₈O₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (C₂H₅OH), absolute

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator (optional)

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 3-methoxybenzaldehyde in 40 mL of absolute ethanol.

  • Addition of Hydrazine: To this solution, add 5.0 mmol of hydrazine hydrate dropwise while stirring at room temperature. A 2:1 molar ratio of aldehyde to hydrazine is crucial for the formation of the azine.

  • Reaction: The reaction mixture is then stirred at room temperature for 1-2 hours. The formation of a precipitate may be observed during this time.

  • Crystallization and Isolation: The reaction mixture is allowed to stand at room temperature for 24 hours to facilitate complete crystallization. The resulting solid product is collected by vacuum filtration using a Buchner funnel.

  • Washing: The collected crystals are washed three times with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: The purified product is dried in a vacuum oven or air-dried to a constant weight.

  • Characterization: The identity and purity of the synthesized 3-methoxybenzaldehyde azine should be confirmed by determining its melting point and analyzing its spectral data (¹H NMR, FT-IR, and Mass Spectrometry).

Data Presentation

Table 1: Reagent Quantities and Properties

ReagentMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Volume/Mass
3-MethoxybenzaldehydeC₈H₈O₂136.1510.01.36 g (1.21 mL)
Hydrazine HydrateN₂H₄·H₂O50.065.0~0.25 mL
EthanolC₂H₅OH46.07-40 mL

Table 2: Expected Characterization Data for 3-Methoxybenzaldehyde Azine (based on analogous compounds)

Characterization TechniqueExpected Results
Appearance Yellow crystalline solid
Melting Point Not reported, but expected to be a sharp melting point
FT-IR (cm⁻¹) ~1610-1630 (C=N stretch), ~3000-3100 (aromatic C-H stretch), ~1250 (C-O stretch)
¹H NMR (ppm) ~3.8 (s, 6H, -OCH₃), ~6.9-7.5 (m, 8H, aromatic protons), ~8.6 (s, 2H, -CH=N-)
Mass Spectrometry (m/z) Expected molecular ion peak [M]⁺ at 268.31

Note: The spectral data provided are estimations based on the closely related compound (E,E)-2-hydroxy-3-methoxybenzaldehyde azine and should be confirmed by experimental analysis of the synthesized product.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants 3-Methoxybenzaldehyde + Hydrazine Hydrate in Ethanol reaction Stir at Room Temperature (1-2 hours) reactants->reaction crystallization Crystallization (24 hours) reaction->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Cold Ethanol filtration->washing drying Drying washing->drying product 3-Methoxybenzaldehyde Azine (Yellow Crystalline Solid) drying->product characterization Characterization (MP, NMR, IR, MS) product->characterization

Caption: Experimental workflow for the synthesis of 3-methoxybenzaldehyde azine.

Safety Precautions

  • Handle hydrazine hydrate with extreme caution as it is toxic and corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 3-Methoxybenzaldehyde is an irritant. Avoid contact with skin and eyes.

  • Ethanol is flammable. Keep away from open flames and heat sources.

This protocol provides a solid foundation for the successful synthesis and characterization of 3-methoxybenzaldehyde azine. Researchers are encouraged to adapt and optimize the procedure as needed for their specific applications.

References

Application Notes and Protocols: Antimicrobial Activity Assay for 3-Methoxybenzaldehyde Azine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azine derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1] The emergence of multidrug-resistant microbial pathogens presents a major threat to human health, necessitating the discovery and development of novel antimicrobial agents.[1] Benzaldehyde and its derivatives have also been investigated for their potential as antimicrobial agents or as modulators of antibiotic activity. This document provides detailed protocols for evaluating the antimicrobial activity of 3-methoxybenzaldehyde azine, a specific azine derivative, using standard laboratory methods.

These protocols are designed to be accessible to researchers, scientists, and professionals involved in drug discovery and development. The methodologies described herein, including the broth microdilution and agar disk diffusion assays, are fundamental techniques for determining the antimicrobial susceptibility of a compound.[2][3][4] Adherence to standardized procedures is crucial for obtaining accurate and reproducible results.[5]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the antimicrobial activity assays of 3-methoxybenzaldehyde azine.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-Methoxybenzaldehyde Azine

Test MicroorganismGram StainMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive
Escherichia coli (ATCC 25922)Gram-negative
Pseudomonas aeruginosa (ATCC 27853)Gram-negative
Candida albicans (ATCC 90028)Fungi (Yeast)
Enterococcus faecalis (ATCC 29212)Gram-positive

Table 2: Zone of Inhibition for 3-Methoxybenzaldehyde Azine (Agar Disk Diffusion)

Test MicroorganismGram StainZone of Inhibition (mm)Positive Control (e.g., Ciprofloxacin) Zone of Inhibition (mm)Negative Control (Solvent) Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 29213)Gram-positive
Escherichia coli (ATCC 25922)Gram-negative
Pseudomonas aeruginosa (ATCC 27853)Gram-negative
Candida albicans (ATCC 90028)Fungi (Yeast)
Enterococcus faecalis (ATCC 29212)Gram-positive

Experimental Protocols

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of 3-methoxybenzaldehyde azine using the broth microdilution method in 96-well microtiter plates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Materials:

  • 3-methoxybenzaldehyde azine

  • Sterile 96-well flat-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Bacterial or fungal strains (e.g., ATCC reference strains)

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

  • Incubator (35-37°C for bacteria, 28-30°C for fungi)

  • Micropipettes and sterile tips

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (solvent used to dissolve the compound)

  • Resazurin sodium salt solution (optional, for viability indication)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[3]

    • Dilute this suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of 3-methoxybenzaldehyde azine in a suitable solvent (e.g., DMSO). Note that some solvents may have inherent antimicrobial properties and should be tested as a control.[7]

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain a range of concentrations. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the highest concentration of the compound is added to well 1, and then 100 µL is transferred sequentially from well 1 to 11, with mixing at each step. 100 µL from well 11 is discarded. Well 12 serves as the growth control.

  • Inoculation:

    • Add the prepared microbial inoculum to each well (except for a sterility control well) to reach the final desired concentration.

  • Controls:

    • Positive Control: A known antibiotic is serially diluted and tested in parallel.

    • Negative Control: The solvent used to dissolve the compound is tested for any antimicrobial activity.

    • Growth Control: Wells containing only the broth and the inoculum.

    • Sterility Control: A well containing only uninoculated broth.

  • Incubation:

    • Seal the plates (e.g., with a sterile lid or adhesive film) to prevent evaporation.

    • Incubate the plates at the appropriate temperature and duration (typically 16-20 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, a growth indicator like resazurin can be added to each well and incubated for a further 2-4 hours. A color change (e.g., from blue to pink) indicates viable cells. The MIC is the lowest concentration that prevents this color change.

Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion method is a qualitative test to assess the susceptibility of a microorganism to an antimicrobial agent.[2][8]

Materials:

  • 3-methoxybenzaldehyde azine

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35-37°C for bacteria, 28-30°C for fungi)

  • Forceps

  • Positive control antibiotic disks

  • Negative control disks (impregnated with the solvent)

Procedure:

  • Preparation of Inoculum:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[9]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[10]

  • Preparation and Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of 3-methoxybenzaldehyde azine solution. Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.[2][10]

    • Ensure the disks are firmly in contact with the agar surface and are spaced far enough apart to prevent the zones of inhibition from overlapping.[10]

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature for 16-24 hours.

  • Measurement of Zones of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.[2]

    • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.[8]

Visualizations

Experimental Workflow

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation cluster_results Data Analysis prep_compound Prepare 3-Methoxybenzaldehyde Azine Stock Solution broth_dilution Broth Microdilution prep_compound->broth_dilution disk_diffusion Agar Disk Diffusion prep_compound->disk_diffusion prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->broth_dilution prep_inoculum->disk_diffusion incubate Incubate Plates (16-48 hours) broth_dilution->incubate disk_diffusion->incubate read_mic Determine MIC incubate->read_mic measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for antimicrobial susceptibility testing of 3-methoxybenzaldehyde azine.

Hypothesized Mechanism of Action

Mechanism_of_Action cluster_cell Microbial Cell cluster_effect Cellular Effect cluster_outcome Outcome compound 3-Methoxybenzaldehyde Azine cell_wall Cell Wall/Membrane compound->cell_wall Interaction dna DNA/RNA Synthesis compound->dna Interference protein Protein Synthesis compound->protein Binding disruption Membrane Disruption & Increased Permeability cell_wall->disruption inhibition_dna Inhibition of Replication/ Transcription dna->inhibition_dna inhibition_protein Inhibition of Translation protein->inhibition_protein cell_death Bacteriostatic/Bactericidal Effect disruption->cell_death inhibition_dna->cell_death inhibition_protein->cell_death

Caption: Potential antimicrobial mechanisms of action for 3-methoxybenzaldehyde azine.

References

Application Notes and Protocols: 3-Methoxybenzaldehyde Azine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-methoxybenzaldehyde azine in medicinal chemistry, based on the known biological activities of the broader hydrazone class of compounds. Detailed protocols for the synthesis and evaluation of its potential therapeutic effects are also presented.

Introduction

3-Methoxybenzaldehyde azine, a Schiff base derived from the condensation of 3-methoxybenzaldehyde with hydrazine, belongs to the hydrazone class of organic compounds. Hydrazones (containing the R₁R₂C=NNH₂ functional group) are a versatile scaffold in drug discovery, known to exhibit a wide range of pharmacological activities.[1][2][3][4] The presence of the azomethine group (-C=N-) is crucial for their biological action.[1][4] While specific data on 3-methoxybenzaldehyde azine is limited, its structural analogs and the broader class of hydrazones have demonstrated significant potential as antimicrobial, anticonvulsant, and anti-inflammatory agents.[1][2][3][4][5] These notes will explore these potential applications and provide detailed methodologies for their investigation.

Potential Therapeutic Applications

Antimicrobial Activity

Hydrazone derivatives have been widely reported to possess antibacterial and antifungal properties.[1] The antimicrobial activity is often attributed to the azomethine linkage. The lipophilicity of the compound, influenced by substituents on the aromatic rings, can also play a crucial role in its ability to penetrate microbial cell membranes.

Anticonvulsant Activity

Numerous hydrazone derivatives have been synthesized and evaluated for their anticonvulsant effects, with some showing promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES) test.[3][6][7] The mechanism of action is often linked to their ability to modulate ion channels or neurotransmitter systems in the central nervous system.

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazones is a well-documented area of research.[1][2][4][5] Many derivatives have shown significant inhibition of inflammation in animal models like the carrageenan-induced paw edema assay.[2][5][8] This activity is often associated with the inhibition of inflammatory mediators such as prostaglandins.[9]

Data Presentation

The following tables summarize representative quantitative data for hydrazone derivatives, illustrating the potential efficacy that could be investigated for 3-methoxybenzaldehyde azine.

Table 1: Representative Antimicrobial Activity of Hydrazone Analogs

Compound ClassTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Cholesterol-derived tosylhydrazonesCandida albicans1.5[10]
4-Substituted benzoic acid [(5-nitro-thiophene-2-yl)methylene]hydrazidesVarious BacteriaBacteriostatic/Bactericidal[10]
1,2-Benzisothiazole hydrazonesGram-positive bacteriaGood activity[10]

Table 2: Representative Anticonvulsant Activity of Hydrazone Analogs (MES Test)

CompoundDose (mg/kg)Protection (%)ED₅₀ (mg/kg)Reference
N'-(4-chlorobenzylidene)nicotinohydrazide--16.1[3]
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[4-(4-bromophenoxy)benzylidene]acetohydrazide10075-[3]
Pyrimidine hydrazone Schiff bases-Good activity-[7]

Table 3: Representative Anti-inflammatory Activity of Hydrazone Analogs (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)Inhibition of Edema (%)Reference
N-pyrrolylcarbohydrazide20Significant reduction[5][8]
Pyrrole hydrazone derivative 1A20Pronounced effects[5][8]
Nicotinic acid hydrazide derivatives (nitro substituted)2035.73 - 37.29[2]
Benzylidene hydrazides-68.66[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxybenzaldehyde Azine

This protocol is adapted from the synthesis of a structurally similar compound, 3,4-dimethoxy benzaldehyde azine.[11]

Materials:

  • 3-Methoxybenzaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Ethyl acetate or Ethyl benzoate (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-methoxybenzaldehyde (2 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (1 mmol) to the solution.

  • Add a catalytic amount of ethyl acetate or ethyl benzoate.

  • Reflux the reaction mixture with stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 3-methoxybenzaldehyde azine.

  • Characterize the final product using spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • 3-Methoxybenzaldehyde azine

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotics/antifungals

  • DMSO (solvent for the compound)

Procedure:

  • Prepare a stock solution of 3-methoxybenzaldehyde azine in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial suspension.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microbes with a known antimicrobial agent), a negative control (microbes in broth only), and a sterility control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Anticonvulsant Screening - Maximal Electroshock (MES) Test in Mice

Materials:

  • 3-Methoxybenzaldehyde azine

  • Male Swiss mice (20-25 g)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Saline solution

Procedure:

  • Dissolve or suspend 3-methoxybenzaldehyde azine in the vehicle at various doses.

  • Administer the compound intraperitoneally (i.p.) to groups of mice.

  • Administer the vehicle to the control group and the standard drug to the positive control group.

  • After a specific pre-treatment time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes moistened with saline.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hind limb extension.

  • Calculate the percentage of protected animals in each group and determine the median effective dose (ED₅₀).

Protocol 4: Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

Materials:

  • 3-Methoxybenzaldehyde azine

  • Male Wistar rats (150-200 g)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Dissolve or suspend 3-methoxybenzaldehyde azine in the vehicle at various doses.

  • Administer the compound orally (p.o.) or intraperitoneally (i.p.) to groups of rats.

  • Administer the vehicle to the control group and the standard drug to the positive control group.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours; Vₜ).

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 3-Methoxybenzaldehyde Azine start Start Materials: 3-Methoxybenzaldehyde Hydrazine Hydrate Ethanol reaction Reaction: Reflux with catalyst (Ethyl Acetate) start->reaction workup Work-up: Cooling Filtration Washing reaction->workup product Final Product: 3-Methoxybenzaldehyde Azine workup->product characterization Characterization: FT-IR, NMR, MS product->characterization

Caption: Workflow for the synthesis and characterization of 3-methoxybenzaldehyde azine.

Biological_Screening_Workflow cluster_antimicrobial Antimicrobial Screening cluster_anticonvulsant Anticonvulsant Screening cluster_antiinflammatory Anti-inflammatory Screening compound 3-Methoxybenzaldehyde Azine antimicrobial_assay Broth Microdilution Assay compound->antimicrobial_assay mes_test Maximal Electroshock (MES) Test compound->mes_test paw_edema_assay Carrageenan-Induced Paw Edema compound->paw_edema_assay mic_determination Determine MIC antimicrobial_assay->mic_determination ed50_determination Determine ED50 mes_test->ed50_determination inhibition_determination Calculate % Inhibition paw_edema_assay->inhibition_determination

Caption: Workflow for the biological evaluation of 3-methoxybenzaldehyde azine.

Carrageenan_Pathway carrageenan Carrageenan Injection early_phase Early Phase (1-2h) Histamine, Serotonin, Bradykinin Release carrageenan->early_phase late_phase Late Phase (3-6h) Prostaglandin, Leukotriene Release early_phase->late_phase inflammation Inflammation (Edema, Hyperalgesia) late_phase->inflammation hydrazone 3-Methoxybenzaldehyde Azine (Potential Inhibitor) hydrazone->late_phase Inhibits Prostaglandin Synthesis

Caption: Simplified signaling pathway of carrageenan-induced inflammation.

References

Application Notes and Protocols: Synthesis of Hydrazones from 3-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH- functional group. They are synthesized through the condensation reaction of aldehydes or ketones with hydrazides. This particular application note details the experimental setup for the formation of a hydrazone from 3-methoxybenzaldehyde. Hydrazones derived from this aldehyde are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthesis is typically straightforward, involving the reaction of 3-methoxybenzaldehyde with a suitable hydrazide, often under mild acidic conditions.

Reaction Principle

The formation of a hydrazone from 3-methoxybenzaldehyde and a hydrazide proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-methoxybenzaldehyde. This is followed by the elimination of a water molecule to form the stable hydrazone product. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

Experimental Protocols

The following protocols are generalized from common laboratory procedures for the synthesis of hydrazones from substituted benzaldehydes.

Protocol 1: General Synthesis of Hydrazone from 3-Methoxybenzaldehyde and 4-Hydroxybenzohydrazide

This protocol is adapted from a general procedure for synthesizing a series of hydrazide-hydrazones.[3]

Materials:

  • 3-methoxybenzaldehyde

  • 4-hydroxybenzohydrazide

  • Methanol (CH₃OH)

  • Glacial Acetic Acid (AcOH)

  • Deionized Water (H₂O)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a round-bottom flask, add 3-methoxybenzaldehyde (1.0 mmol, 136 mg) and 4-hydroxybenzohydrazide (1.0 mmol, 152 mg).

  • Add methanol (5.0 mL) to the flask to dissolve the reactants.

  • Add a catalytic amount of glacial acetic acid (100 µL).

  • Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

  • Heat the reaction mixture to reflux and maintain for 5 hours with continuous stirring.

  • After the reaction is complete, concentrate the mixture to a volume of approximately 2.2 mL using a rotary evaporator.

  • Add deionized water (300 µL) to induce crystallization.

  • Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate further crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry in a desiccator.

  • Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Protocol 2: Synthesis of a Hydrazone using Hydrochloric Acid as a Catalyst

This protocol provides an alternative catalytic condition for the synthesis.[4]

Materials:

  • 3-methoxybenzaldehyde

  • A suitable hydrazide (e.g., 3,4,5-trimethoxybenzoyl hydrazide)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Equipment:

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • In a suitable reaction vessel, dissolve equimolar amounts of 3-methoxybenzaldehyde and the selected hydrazide in ethanol.

  • Add one drop of concentrated HCl to the mixture to act as a catalyst.

  • Stir the mixture at 50 °C for 4 hours.

  • After the reaction period, cool the mixture to room temperature.

  • Allow for slow evaporation of the solvent to obtain the crystalline hydrazone product.

  • Isolate the crystals by filtration and wash with a small amount of cold ethanol.

  • Dry the product and proceed with characterization.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a hydrazone from 3-methoxybenzaldehyde and 4-hydroxybenzohydrazide, based on reported literature.[3]

ParameterValue
Reactants
3-methoxybenzaldehyde1.0 mmol
4-hydroxybenzohydrazide1.0 mmol
Solvent Methanol
Catalyst Acetic Acid
Reaction Time 5 hours
Reaction Temperature Reflux
Yield 79%
Physical Appearance Colorless powder

Characterization Data

For the synthesized hydrazones, characteristic spectral data is crucial for structure confirmation.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectra of hydrazones typically show a stretching vibration for the amide N-H bond around 3016–3307 cm⁻¹, the carbonyl group (C=O) band at 1580–1644 cm⁻¹, and the imine bond (C=N) at 1538–1589 cm⁻¹.[3]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic peaks for the aromatic protons of the 3-methoxybenzaldehyde and hydrazide moieties, the methoxy group protons (as a singlet), and the N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the final hydrazone structure.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Hydrazone Synthesis reactants 1. Reactant Preparation (3-methoxybenzaldehyde, Hydrazide) dissolution 2. Dissolution in Solvent (e.g., Methanol) reactants->dissolution catalysis 3. Addition of Catalyst (e.g., Acetic Acid) dissolution->catalysis reaction 4. Reaction under Reflux (Heating and Stirring) catalysis->reaction concentration 5. Solvent Removal (Rotary Evaporation) reaction->concentration crystallization 6. Crystallization (Cooling, Addition of anti-solvent) concentration->crystallization isolation 7. Product Isolation (Filtration and Washing) crystallization->isolation drying 8. Drying isolation->drying characterization 9. Characterization (FT-IR, NMR, etc.) drying->characterization

Caption: Workflow for the synthesis of hydrazones.

Reaction Mechanism

reaction_mechanism Hydrazone Formation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3-methoxybenzaldehyde 3-methoxybenzaldehyde Tetrahedral Intermediate Tetrahedral Intermediate 3-methoxybenzaldehyde->Tetrahedral Intermediate + Hydrazide (Nucleophilic Attack) Hydrazide Hydrazide Hydrazone Hydrazone Tetrahedral Intermediate->Hydrazone - H₂O (Elimination) Water Water

Caption: Mechanism of hydrazone formation.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Bis(3-methoxybenzylidene)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of bis(3-methoxybenzylidene)hydrazine and provides a detailed protocol for its analysis. Bis(3-methoxybenzylidene)hydrazine is an aromatic azine compound with potential applications in medicinal chemistry and materials science. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification, characterization, and metabolism studies. This application note serves as a practical guide for researchers working with this and structurally related compounds.

Introduction

Bis(3-methoxybenzylidene)hydrazine belongs to the class of Schiff bases known as azines, characterized by the C=N-N=C functionality. Mass spectrometry is a powerful analytical technique for the structural elucidation of organic molecules.[1] In electron ionization mass spectrometry (EI-MS), the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M+•) which then undergoes a series of fragmentation reactions to produce smaller, charged fragments. The resulting mass spectrum is a unique fingerprint of the compound, providing valuable information about its molecular weight and structure. Aromatic compounds, due to their stable structure, often produce a strong molecular ion peak.[2]

Predicted Fragmentation Pattern

The fragmentation of bis(3-methoxybenzylidene)hydrazine (Molecular Weight: 268.31 g/mol ) under EI-MS is expected to proceed through several key pathways, driven by the stability of the resulting fragments. The primary fragmentation sites are predicted to be the C-N and N-N bonds, as well as cleavages related to the methoxy and benzylidene groups.

The initial ionization will form the molecular ion at m/z 268.

Major Fragmentation Pathways:

  • Cleavage of the N-N bond: Homolytic cleavage of the central N-N bond is a probable fragmentation pathway, leading to the formation of a stable 3-methoxybenzylideneimine radical cation at m/z 134. This is often a dominant fragmentation pathway in azine compounds.

  • Formation of the Tropylium Ion: A characteristic fragmentation for benzyl-containing compounds is the formation of the tropylium ion. Cleavage of the C-C bond between the aromatic ring and the imine group, followed by rearrangement, can lead to the formation of a substituted tropylium ion. In this case, a methoxy-substituted tropylium ion at m/z 107 is a plausible fragment.

  • Loss of a Methoxy Group: The methoxy group can be lost as a methyl radical (•CH3) from the molecular ion or major fragments, resulting in ions at m/z 253 or m/z 119, respectively. Subsequent loss of a neutral carbon monoxide (CO) molecule is also possible.

  • Cleavage of the Imine Bond: Cleavage of the C=N bond can also occur, leading to various smaller fragments.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on general fragmentation rules and the expected stability of the ions.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance
268[M]+• (Molecular Ion)C16H16N2O2+•Moderate to High
134[C8H8NO]+3-methoxybenzylideneimine radical cationHigh
107[C7H7O]+3-methoxytropylium ionModerate
77[C6H5]+Phenyl cationModerate
133[C8H7NO]+[M - H - OCH3]+Low
91[C7H7]+Tropylium ionLow

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of bis(3-methoxybenzylidene)hydrazine using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve 1 mg of bis(3-methoxybenzylidene)hydrazine in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

3. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 10 minutes.

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[3]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000 amu/s.

5. Data Analysis:

  • Identify the peak corresponding to bis(3-methoxybenzylidene)hydrazine based on its retention time.

  • Analyze the mass spectrum of the peak and compare the observed fragment ions with the predicted fragmentation pattern.

  • Utilize mass spectral libraries (e.g., NIST, Wiley) for compound confirmation.

Fragmentation Pathway Diagram

Fragmentation_Pattern M Bis(3-methoxybenzylidene)hydrazine (m/z = 268) F1 3-methoxybenzylideneimine (m/z = 134) M->F1 N-N cleavage F4 [M - OCH3]+ (m/z = 253) M->F4 - •CH3 F2 3-methoxytropylium ion (m/z = 107) F1->F2 Rearrangement F3 Phenyl cation (m/z = 77) F2->F3 - CO F5 Tropylium ion (m/z = 91) F2->F5 - OCH3

Caption: Proposed EI-MS fragmentation pathway of bis(3-methoxybenzylidene)hydrazine.

Conclusion

This application note provides a predicted fragmentation pattern and a detailed analytical protocol for bis(3-methoxybenzylidene)hydrazine using GC-MS. The proposed fragmentation pathways, centered around the cleavage of the N-N bond and rearrangements leading to stable aromatic cations, offer a basis for the interpretation of experimental mass spectra. The provided protocol can be adapted by researchers for the routine analysis and structural confirmation of this and related aromatic azine compounds in various research and development settings.

References

Application Note & Protocol: Quantification of 3-Methoxybenzaldehyde Hydrazone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methoxybenzaldehyde hydrazone is a chemical compound with potential applications in medicinal chemistry and as an intermediate in organic synthesis. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments in drug development and research. This document provides detailed analytical methods for the quantification of 3-methoxybenzaldehyde hydrazone using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. The protocols are intended for use by researchers, scientists, and drug development professionals.

General Information

  • Compound Name: 3-Methoxybenzaldehyde Hydrazone

  • IUPAC Name: (E)-(3-methoxybenzylidene)hydrazine

  • CAS Number: 32599-25-8

  • Molecular Formula: C₈H₁₀N₂O

  • Molecular Weight: 150.18 g/mol

  • Chemical Structure:

High-Performance Liquid Chromatography (HPLC) Method

This section details a reverse-phase HPLC method for the separation and quantification of 3-methoxybenzaldehyde hydrazone.

Principle

The method utilizes a C18 stationary phase to separate 3-methoxybenzaldehyde hydrazone from potential impurities and degradation products. The analyte is detected by its UV absorbance at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration.

Materials and Reagents
  • 3-Methoxybenzaldehyde Hydrazone reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC vials with septa

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Experimental Protocol

3.4.1. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Filter and degas both mobile phases before use.

3.4.2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 3-methoxybenzaldehyde hydrazone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial gradient conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3.4.3. Sample Preparation

The sample preparation will depend on the matrix. For a formulated product, it may involve dissolution in a suitable solvent followed by filtration. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.

  • Example for a Pharmaceutical Formulation:

    • Accurately weigh a portion of the formulation equivalent to approximately 10 mg of 3-methoxybenzaldehyde hydrazone.

    • Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

3.4.4. Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient0-10 min: 40-80% B10-12 min: 80% B12-13 min: 80-40% B13-15 min: 40% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength280 nm
Run Time15 minutes

3.4.5. Data Analysis

  • Identify the peak corresponding to 3-methoxybenzaldehyde hydrazone based on the retention time of the standard.

  • Integrate the peak area of the analyte in both standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Determine the concentration of 3-methoxybenzaldehyde hydrazone in the samples using the linear regression equation of the calibration curve.

Method Validation Summary

The following table summarizes the typical validation parameters for this HPLC method.

ParameterResult
Linearity (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
SpecificityNo interference from placebo or known impurities

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Detector UV Detector (280 nm) HPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC experimental workflow for 3-methoxybenzaldehyde hydrazone quantification.

UV-Vis Spectrophotometry Method

This section describes a simple and rapid method for the quantification of 3-methoxybenzaldehyde hydrazone using UV-Vis spectrophotometry.

Principle

This method is based on the inherent UV absorbance of 3-methoxybenzaldehyde hydrazone in a suitable solvent. The absorbance of a solution is directly proportional to the concentration of the analyte, following the Beer-Lambert law.

Materials and Reagents
  • 3-Methoxybenzaldehyde Hydrazone reference standard

  • Methanol (UV grade)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Instrumentation
  • UV-Vis Spectrophotometer (double beam)

Experimental Protocol

4.4.1. Determination of Wavelength of Maximum Absorbance (λmax)

  • Prepare a solution of 3-methoxybenzaldehyde hydrazone in methanol (e.g., 10 µg/mL).

  • Scan the solution from 200 nm to 400 nm using methanol as a blank.

  • Determine the wavelength of maximum absorbance (λmax). For 3-methoxybenzaldehyde hydrazone, the expected λmax is around 280-300 nm.

4.4.2. Preparation of Standard Solutions

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of 3-methoxybenzaldehyde hydrazone reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 2 µg/mL to 20 µg/mL.

4.4.3. Sample Preparation

  • Prepare a sample solution in methanol, ensuring the final concentration falls within the linear range of the assay.

  • Filter the sample solution if it contains any particulate matter.

4.4.4. Measurement

  • Set the spectrophotometer to the predetermined λmax.

  • Use methanol as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution and the sample solution.

4.4.5. Data Analysis

  • Construct a calibration curve by plotting the absorbance versus the concentration of the working standards.

  • Determine the concentration of 3-methoxybenzaldehyde hydrazone in the sample solution using the linear regression equation of the calibration curve.

Method Validation Summary

The following table summarizes the typical validation parameters for this UV-Vis spectrophotometry method.

ParameterResult
λmax~295 nm (in Methanol)
Linearity (µg/mL)2 - 20
Correlation Coefficient (r²)> 0.998
Molar Absorptivity (ε)To be determined experimentally
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.5%

Visualization

UVVis_Workflow cluster_prep_uv Preparation cluster_measurement Measurement cluster_data_uv Data Analysis DetermineLmax Determine λmax Spectrophotometer UV-Vis Spectrophotometer DetermineLmax->Spectrophotometer StandardPrepUV Standard Solution Preparation MeasureAbsorbance Measure Absorbance StandardPrepUV->MeasureAbsorbance SamplePrepUV Sample Preparation SamplePrepUV->MeasureAbsorbance Spectrophotometer->MeasureAbsorbance CalibrationUV Calibration Curve MeasureAbsorbance->CalibrationUV QuantificationUV Quantification CalibrationUV->QuantificationUV

Caption: UV-Vis spectrophotometry workflow for quantification.

Conclusion

This application note provides two robust and reliable methods for the quantification of 3-methoxybenzaldehyde hydrazone. The HPLC method offers high specificity and is suitable for the analysis of complex matrices, while the UV-Vis spectrophotometry method is simple, rapid, and cost-effective for routine analysis of pure samples. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Both methods should be properly validated according to ICH guidelines before implementation in a regulated environment.

Troubleshooting & Optimization

optimizing reaction conditions for 3-methoxybenzaldehyde hydrazone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-methoxybenzaldehyde hydrazone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 3-methoxybenzaldehyde hydrazone?

A1: The synthesis involves the condensation reaction between 3-methoxybenzaldehyde and a hydrazine source, typically hydrazine hydrate, to form the corresponding hydrazone and water as a byproduct. The reaction is often catalyzed by a small amount of acid.

Q2: What is the role of the acid catalyst in this reaction?

A2: The acid catalyst, commonly glacial acetic acid, protonates the carbonyl oxygen of the 3-methoxybenzaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. This increases the rate of the reaction.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, will show the consumption of the starting material (3-methoxybenzaldehyde) and the formation of the product (3-methoxybenzaldehyde hydrazone) as distinct spots with different Rf values.

Q4: What is the most common side product in this synthesis?

A4: A common side product is the corresponding azine, which is formed by the reaction of the initially formed hydrazone with a second molecule of 3-methoxybenzaldehyde.[1] This is more likely to occur if an excess of the aldehyde is used or if the reaction is heated for a prolonged period.

Q5: How can I purify the final product?

A5: The most common method for purifying 3-methoxybenzaldehyde hydrazone is recrystallization. Ethanol is a frequently used solvent for this purpose.[2] If the product is an oil, trituration with a non-polar solvent like n-hexane may induce crystallization.[2] Column chromatography can also be used for purification if necessary.

Experimental Protocols

Protocol 1: General Synthesis of 3-Methoxybenzaldehyde Hydrazone

This protocol is a generalized procedure based on common methods for hydrazone synthesis.

Materials:

  • 3-Methoxybenzaldehyde

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1 to 1.2 equivalents) to the solution while stirring.

  • Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the reaction mixture.

  • The reaction mixture can be stirred at room temperature or gently refluxed. The optimal conditions should be determined by monitoring the reaction progress by TLC.

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Dry the purified 3-methoxybenzaldehyde hydrazone in a vacuum oven or desiccator.

Data Presentation

Table 1: Reaction Parameters for Aryl Hydrazone Synthesis (General Guidance)

ParameterRecommended ConditionNotes
Solvent Ethanol, MethanolEthanol is a commonly used and effective solvent.
Reactant Ratio 1:1 to 1:1.2 (Aldehyde:Hydrazine)A slight excess of hydrazine can help drive the reaction to completion.
Catalyst Glacial Acetic AcidA few drops are typically sufficient.
Temperature Room Temperature to RefluxReaction can often proceed at room temperature, but gentle heating can increase the rate.
Reaction Time 1 - 6 hoursMonitor by TLC to determine completion.

Table 2: Characterization Data for a 3-Methoxybenzaldehyde Aryl Hydrazone Analog (Phenylhydrazone)

Technique Observed Shifts (ppm)
¹H NMR (DMSO-d₆) 8.57 (s, 1H), 7.52 (d, 2H), 7.42 (t, 3H), 7.32 – 7.21 (m, 3H), 7.10 (d, 1H), 3.81 (s, 3H)[3]
¹³C NMR (DMSO-d₆) 160.4, 159.5, 151.4, 137.5, 129.8, 129.2, 126.0, 121.7, 122.0, 117.7, 112.5, 55.1[3]

Note: These data are for 3-methoxybenzaldehyde phenylhydrazone and serve as a reference. The exact shifts for 3-methoxybenzaldehyde hydrazone may vary slightly.

Troubleshooting Guide

Table 3: Common Problems, Potential Causes, and Solutions

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield - Incomplete reaction. - Sub-optimal reaction conditions. - Loss of product during workup.- Monitor the reaction by TLC to ensure completion. - Try gentle heating (reflux) to increase the reaction rate. - Ensure the use of a catalytic amount of acid. - Minimize the amount of solvent used for washing the product.
Product is an Oil and Does Not Solidify - Presence of impurities. - The product may have a low melting point.- Attempt to purify a small sample by column chromatography to see if a solid can be obtained. - Triturate the oil with a cold non-polar solvent like n-hexane or pentane to induce crystallization.[2]
Formation of a Second Product (Azine) - Use of excess aldehyde. - Prolonged heating.- Use a slight excess of hydrazine hydrate (1.1-1.2 equivalents). - Monitor the reaction closely by TLC and stop it once the starting aldehyde is consumed. - Purify the product by recrystallization or column chromatography to separate the hydrazone from the azine.
Broad or Messy Spots on TLC - The compound may be acidic or basic and interacting with the silica gel.- Add a small amount of a modifier to the TLC eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.
Difficulty in Removing Starting Aldehyde - Incomplete reaction. - Co-crystallization of starting material and product.- Ensure the reaction has gone to completion. - Wash the crude product thoroughly with a solvent in which the aldehyde is soluble but the hydrazone is not (e.g., cold ethanol or a hexane/ethyl acetate mixture).

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_process Reaction and Monitoring cluster_workup Workup and Purification A Dissolve 3-Methoxybenzaldehyde in Ethanol B Add Hydrazine Hydrate A->B C Add Catalytic Acetic Acid B->C D Stir at RT or Reflux C->D E Monitor by TLC D->E F Cool Reaction Mixture E->F Reaction Complete G Filter Product F->G H Wash with Cold Ethanol G->H I Dry Product H->I

Caption: Experimental workflow for the synthesis of 3-methoxybenzaldehyde hydrazone.

troubleshooting_flowchart cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_oily Solutions for Oily Product cluster_solutions_side_product Solutions for Side Product Start Problem Encountered LowYield Low Yield Start->LowYield OilyProduct Oily Product Start->OilyProduct SideProduct Side Product (Azine) Start->SideProduct Sol_LY1 Optimize Reaction Time/Temp (Monitor by TLC) LowYield->Sol_LY1 Sol_LY2 Ensure Catalyst is Present LowYield->Sol_LY2 Sol_LY3 Use Slight Excess of Hydrazine LowYield->Sol_LY3 Sol_Oily1 Triturate with n-Hexane OilyProduct->Sol_Oily1 Sol_Oily2 Purify by Column Chromatography OilyProduct->Sol_Oily2 Sol_SP1 Use Stoichiometric Aldehyde SideProduct->Sol_SP1 Sol_SP2 Avoid Prolonged Heating SideProduct->Sol_SP2 Sol_SP3 Purify by Recrystallization SideProduct->Sol_SP3

Caption: Troubleshooting flowchart for common issues in hydrazone synthesis.

References

Technical Support Center: Synthesis of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone and improving its yield.

I. Troubleshooting Guide

Low yields in the synthesis of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone can arise from several factors, including suboptimal reaction conditions, side reactions, and purification challenges. This guide addresses common issues and provides systematic solutions.

dot

Caption: Troubleshooting flowchart for improving hydrazone yield.

Q1: My reaction yield is consistently low. What are the first things I should check?

A1: Start by verifying the quality and stoichiometry of your reactants.

  • 3-Methoxybenzaldehyde Purity: Aromatic aldehydes can oxidize to the corresponding carboxylic acid upon prolonged exposure to air. The presence of 3-methoxybenzoic acid will consume the hydrazine and reduce the yield of the desired hydrazone.

    • Recommendation: Use freshly distilled or recently purchased 3-methoxybenzaldehyde. Check the purity by TLC or NMR before use.

  • Hydrazine Hydrate Quality: Hydrazine hydrate is a strong reducing agent and can be susceptible to degradation.

    • Recommendation: Use a fresh bottle of high-purity hydrazine hydrate.

  • Stoichiometry: The molar ratio of 3-methoxybenzaldehyde to hydrazine is critical. An excess of the aldehyde can lead to the formation of the azine byproduct.

    • Recommendation: Start with a 1:1 molar ratio. If azine formation is a significant issue, consider using a slight excess (1.05 to 1.1 equivalents) of hydrazine.

Q2: I've confirmed my reactants are pure and the stoichiometry is correct, but the yield is still poor. What should I investigate next?

A2: The next step is to optimize the reaction conditions.

  • pH of the Reaction Medium: Hydrazone formation is often catalyzed by acid. The reaction rate is typically optimal in a mildly acidic medium (pH 4-6). If the medium is too acidic, the hydrazine will be protonated, reducing its nucleophilicity. If the medium is neutral or basic, the reaction can be very slow.

    • Recommendation: Add a catalytic amount of a weak acid, such as acetic acid.

  • Solvent: The choice of solvent is important for ensuring the solubility of the reactants.

    • Recommendation: Protic solvents like ethanol or methanol are commonly used and generally give good results.

  • Temperature and Reaction Time: The reaction is typically performed at room temperature or with gentle heating.

    • Recommendation: Start the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating (e.g., refluxing in ethanol) can be applied. Prolonged heating at high temperatures may promote side reactions.

Q3: I'm observing a significant amount of a yellow, crystalline byproduct that is difficult to separate from my desired hydrazone. What is it and how can I minimize its formation?

A3: This byproduct is likely the corresponding azine, 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. It is formed from the reaction of the initially formed hydrazone with a second molecule of the aldehyde.

  • Minimizing Azine Formation:

    • Control Stoichiometry: Use a slight excess of hydrazine hydrate relative to 3-methoxybenzaldehyde.

    • Order of Addition: Add the 3-methoxybenzaldehyde solution dropwise to the hydrazine hydrate solution. This ensures that the aldehyde is never in large excess at any point during the reaction.

    • Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures, as these can favor the formation of the more thermodynamically stable azine.

Q4: I'm having trouble purifying the hydrazone product. What are some effective purification strategies?

A4: Purification can be challenging due to the similar polarities of the hydrazone and the azine byproduct.

  • Recrystallization: This is the most common method for purifying hydrazones.

    • Recommendation: Ethanol is often a good solvent for recrystallization. Experiment with solvent mixtures (e.g., ethanol/water, ethanol/hexanes) to achieve optimal separation.

  • Column Chromatography: If recrystallization does not provide a pure product, column chromatography can be employed.

    • Recommendation: Use a silica gel column with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. The less polar azine will typically elute before the more polar hydrazone. Monitor the fractions by TLC.

II. Frequently Asked Questions (FAQs)

Q5: What is the general reaction mechanism for the formation of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone?

A5: The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the 3-methoxybenzaldehyde, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. The reaction is often catalyzed by a small amount of acid.

Q6: Can I use a different catalyst besides acetic acid?

A6: Yes, other acid catalysts can be used. Mineral acids like HCl can be effective, but they need to be used in very small, catalytic amounts to avoid significant protonation of the hydrazine. Lewis acids have also been reported to catalyze hydrazone formation. However, for most standard preparations, a weak organic acid like acetic acid provides a good balance of reactivity and control.

Q7: How can I monitor the progress of the reaction?

A7: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., 3:1 hexanes:ethyl acetate) to separate the starting materials (3-methoxybenzaldehyde and hydrazine) from the hydrazone product and the azine byproduct. The disappearance of the starting aldehyde and the appearance of the product spot can be visualized under UV light.

Q8: Is the reaction reversible?

A8: Yes, hydrazone formation is a reversible reaction. The hydrazone can be hydrolyzed back to the aldehyde and hydrazine in the presence of water, especially under acidic conditions. This is why it is important to remove water from the reaction mixture if possible (e.g., by using a Dean-Stark trap if reacting in a suitable solvent like toluene) to drive the equilibrium towards the product.

III. Data Presentation

The following tables summarize how different experimental parameters can influence the yield of aromatic hydrazone synthesis, based on general principles and data from related reactions. Note that specific yields for 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone may vary.

Table 1: Effect of Catalyst on Aromatic Hydrazone Synthesis

CatalystTypical ConcentrationExpected OutcomePotential Issues
NoneN/ASlow reaction rate, potentially lower yield.Incomplete reaction.
Acetic Acid (catalytic)1-5 dropsIncreased reaction rate, generally good yields.Minimal.
HCl (catalytic)1-2 drops of dilute solutionCan significantly increase the reaction rate.Risk of protonating hydrazine, reducing its nucleophilicity and stalling the reaction.

Table 2: Effect of Solvent on Aromatic Hydrazone Synthesis

SolventTypical ConditionsExpected OutcomePotential Issues
EthanolRefluxGood solubility for reactants, generally high yields.Product may be soluble, requiring partial solvent removal for precipitation.
MethanolRoom Temperature or RefluxSimilar to ethanol, good yields.Lower boiling point may require longer reaction times if heating is needed.
TolueneReflux with Dean-StarkAllows for azeotropic removal of water, driving the reaction to completion.Higher temperatures may promote side reactions.

Table 3: Effect of Stoichiometry on Product Distribution

Molar Ratio (Aldehyde:Hydrazine)Expected Major ProductRationale
2:1AzineExcess aldehyde reacts with the initially formed hydrazone.
1:1Hydrazone (with some azine)Equimolar amounts can still lead to some azine formation.
1:1.1HydrazoneA slight excess of hydrazine helps to suppress azine formation.

IV. Experimental Protocols

Protocol 1: General Synthesis of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone

This protocol is a representative procedure for the synthesis of the target hydrazone.

  • Reactant Preparation:

    • In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq) in absolute ethanol.

    • In a separate container, dissolve hydrazine hydrate (1.0-1.1 eq) in absolute ethanol.

  • Reaction:

    • To the stirred solution of hydrazine hydrate, add the 3-methoxybenzaldehyde solution dropwise at room temperature.

    • Add a few drops of glacial acetic acid to the reaction mixture.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, the mixture can be gently refluxed for 2-4 hours.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then in an ice bath to induce precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.

Protocol 2: Synthesis of the Azine Byproduct (for characterization and comparison)

This protocol is adapted from the synthesis of a similar azine and can be used to prepare the azine of 3-methoxybenzaldehyde for analytical comparison.

  • Reaction Setup:

    • Dissolve 3-methoxybenzaldehyde (2.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.0 eq) to the solution.

  • Reaction:

    • Stir the reaction mixture at room temperature for 1 hour. A clear solution should form.

    • Allow the solution to stand at room temperature. The azine product will often crystallize out of the solution over time.

  • Isolation:

    • Collect the crystals by filtration, wash with ethanol, and dry in air.

V. Visualizations

dot

Reaction_Pathway cluster_side_reaction Side Reaction reactants 3-Methoxybenzaldehyde + Hydrazine intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack hydrazone Hydrazone Product intermediate->hydrazone - H2O azine Azine Byproduct hydrazone->azine - H2O aldehyde2 + 3-Methoxybenzaldehyde

Caption: Reaction pathway for hydrazone and azine formation.

dot

Experimental_Workflow start Start prep Prepare Reactant Solutions (Aldehyde & Hydrazine in Ethanol) start->prep mix Mix Reactants (Add Aldehyde to Hydrazine) prep->mix catalyst Add Catalyst (e.g., Acetic Acid) mix->catalyst react React (Monitor by TLC) catalyst->react cool Cool to Induce Precipitation react->cool filter Filter and Wash Solid cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Pure Product recrystallize->dry end End dry->end

Caption: General experimental workflow for hydrazone synthesis.

preventing hydrolysis of 3-methoxybenzaldehyde hydrazone in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 3-methoxybenzaldehyde hydrazone and other hydrazone-based compounds in biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to hydrazone stability and ensure the reliability of your experimental data.

Troubleshooting Guide

Hydrazone hydrolysis can be a significant challenge in biological assays, leading to inconsistent results and misinterpretation of data. This guide will help you identify and address common issues related to the stability of 3-methoxybenzaldehyde hydrazone.

Issue 1: Inconsistent or lower-than-expected compound activity.
  • Possible Cause: The hydrazone bond is hydrolyzing under your experimental conditions, reducing the concentration of the active compound. Aromatic hydrazones, like 3-methoxybenzaldehyde hydrazone, are generally more stable than their aliphatic counterparts; however, they can still be susceptible to hydrolysis, especially in complex biological media.[1]

  • Troubleshooting Steps:

    • Verify Compound Stability: Before conducting your primary assay, perform a stability study of 3-methoxybenzaldehyde hydrazone in your specific assay buffer and, if applicable, in the presence of cells or plasma.

    • Optimize pH: Hydrazone hydrolysis is often acid-catalyzed.[2][3] While physiological pH (7.4) is generally favored for cell-based assays, slight variations can impact stability. If your experimental window allows, assess stability at slightly different pH values.

    • Minimize Incubation Time: Reduce the incubation time of the hydrazone in the biological matrix as much as possible without compromising the assay's scientific objective.

    • Consider the Biological Matrix: Aroylhydrazones that are relatively stable in phosphate-buffered saline (PBS) have been shown to degrade rapidly in plasma and cell culture media.[1][4] This degradation can be catalyzed by plasma proteins and other low molecular weight components like amino acids.[1][4]

Issue 2: High background signal or unexpected biological effects.
  • Possible Cause: The hydrolysis of 3-methoxybenzaldehyde hydrazone releases two byproducts: 3-methoxybenzaldehyde and a hydrazine derivative. These byproducts may have their own biological activities or interfere with your detection method.

  • Troubleshooting Steps:

    • Test Byproduct Effects: Run control experiments where you expose your biological system to 3-methoxybenzaldehyde and the corresponding hydrazine separately to determine if they contribute to the observed effects.

    • Analytical Confirmation: Use analytical techniques like HPLC or LC-MS to detect the presence of the hydrolysis byproducts in your assay samples.

Frequently Asked Questions (FAQs)

Stability and Hydrolysis

Q1: How stable is 3-methoxybenzaldehyde hydrazone at physiological pH?

A1: Hydrazones derived from aromatic aldehydes, such as 3-methoxybenzaldehyde, are generally more stable to hydrolysis at neutral pH (7.4) compared to hydrazones derived from aliphatic aldehydes.[5] This increased stability is due to the electronic conjugation of the hydrazone bond with the aromatic ring. Some studies have shown that the half-life of aromatic hydrazones at pH 7.4 can be over 72 hours in simple buffer solutions.[5] However, it is crucial to note that stability can be significantly lower in complex biological media.[1][4]

Q2: What factors can influence the hydrolysis of my hydrazone?

A2: Several factors can affect the rate of hydrolysis:

  • pH: Hydrolysis is typically accelerated in acidic conditions.[2][3]

  • Buffer Composition: The components of your buffer can play a role. For instance, some studies suggest that certain buffer species can catalyze hydrolysis.

  • Biological Matrix: The presence of proteins (like albumin) and other small molecules in plasma or cell culture medium can catalyze the breakdown of the hydrazone bond.[1][4]

  • Temperature: Higher temperatures will generally increase the rate of hydrolysis.

  • Structure of the Hydrazone: Electron-donating or withdrawing groups on the aldehyde or hydrazine moiety can influence the electronic properties and, consequently, the stability of the hydrazone bond.

Q3: How can I experimentally determine the stability of 3-methoxybenzaldehyde hydrazone in my assay?

A3: You can monitor the stability of your compound over time using the following methods:

  • High-Performance Liquid Chromatography (HPLC): This is a common and reliable method. You can incubate your compound in the assay medium and take samples at different time points. By separating the components and measuring the peak area of the parent hydrazone, you can quantify its degradation over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to monitor hydrolysis. By observing the disappearance of signals corresponding to the hydrazone and the appearance of new signals from the aldehyde and hydrazine byproducts, you can determine the rate of hydrolysis.[2]

Byproducts and Assay Interference

Q4: What are the hydrolysis byproducts of 3-methoxybenzaldehyde hydrazone, and can they affect my assay?

A4: The hydrolysis of 3-methoxybenzaldehyde hydrazone yields 3-methoxybenzaldehyde and the corresponding hydrazine. Both of these byproducts have the potential to interfere with your assay. Hydrazone derivatives are known to possess a wide range of biological activities, so the released hydrazine could have its own effects.[6] 3-Methoxybenzaldehyde is classified as a skin and eye irritant and may cause respiratory irritation.[7][8] It is essential to run control experiments with the individual byproducts to assess their potential impact on your results.

Experimental Best Practices

Q5: What are some best practices to minimize hydrolysis during my experiments?

A5: To minimize hydrolysis, consider the following:

  • Fresh Stock Solutions: Prepare fresh stock solutions of your hydrazone compound before each experiment.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in an appropriate solvent and minimize freeze-thaw cycles.

  • Assay Design: Design your experiments to have the shortest possible incubation times.

  • Component Addition: Add the hydrazone compound to the assay medium as the last step, just before starting the experiment, to reduce its exposure time to potentially destabilizing conditions.

Data and Protocols

Table 1: Comparative Stability of Hydrazones
Hydrazone TypeGeneral Stability at pH 7.4 (in buffer)Susceptibility to Hydrolysis in PlasmaKey Considerations
Aromatic Aldehyde Hydrazones High (Half-life can be >72h)[5]Can be rapid due to catalysis[1][4]More stable starting point for biological assays.
Aliphatic Aldehyde Hydrazones Lower (More susceptible to hydrolysis)[9]Generally highOften used for pH-sensitive drug release at acidic pH.
Acylhydrazones Generally more stable than alkylhydrazonesVariable, but can still be significantThe nature of the acyl group influences stability.
Protocol: General Method for Assessing Hydrazone Stability by HPLC
  • Preparation:

    • Prepare a stock solution of 3-methoxybenzaldehyde hydrazone in a suitable organic solvent (e.g., DMSO).

    • Prepare your biological assay buffer (e.g., PBS, cell culture medium, plasma).

  • Incubation:

    • Spike the assay buffer with the hydrazone stock solution to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low and compatible with your assay.

    • Incubate the mixture at the desired temperature (e.g., 37°C).

  • Sampling:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately stop the reaction in the collected samples. This can be done by adding a quenching solution (e.g., a cold organic solvent like acetonitrile) to precipitate proteins and halt further degradation.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet any precipitates.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto a suitable HPLC column (e.g., C18).

    • Use a mobile phase that provides good separation of the parent hydrazone from its hydrolysis byproducts.

    • Monitor the elution profile using a UV detector at a wavelength where the hydrazone has strong absorbance.

  • Data Analysis:

    • Determine the peak area of the 3-methoxybenzaldehyde hydrazone at each time point.

    • Plot the percentage of the remaining hydrazone against time to determine its stability and calculate its half-life in the tested medium.

Visual Guides

Hydrolysis_Mechanism Hydrazone 3-Methoxybenzaldehyde Hydrazone (R-CH=N-NHR') Protonation Protonation of Imine Nitrogen Hydrazone->Protonation + H+ Water_Attack Nucleophilic Attack by Water Protonation->Water_Attack + H2O Carbinolamine Tetrahedral Carbinolamine Intermediate Water_Attack->Carbinolamine Cleavage C-N Bond Cleavage Carbinolamine->Cleavage Products 3-Methoxybenzaldehyde (R-CHO) + Hydrazine (H2N-NHR') Cleavage->Products

Figure 1. Acid-catalyzed hydrolysis of a hydrazone.

Troubleshooting_Workflow Start Inconsistent/Low Activity or High Background Check_Stability Is the hydrazone stable in your assay medium? Start->Check_Stability Test_Byproducts Do hydrolysis byproducts interfere with the assay? Check_Stability->Test_Byproducts No Further_Investigation Consider alternative compound or assay method Check_Stability->Further_Investigation Yes, but still issues Optimize_Conditions Optimize Assay Conditions: - Minimize incubation time - Adjust pH if possible - Prepare fresh solutions Test_Byproducts->Optimize_Conditions No Control_Expts Run Control Experiments: - Test aldehyde and hydrazine byproducts separately Test_Byproducts->Control_Expts Yes Problem_Solved Problem Resolved Optimize_Conditions->Problem_Solved Control_Expts->Problem_Solved

Figure 2. Troubleshooting workflow for hydrazone-based assays.

Factors_Affecting_Stability Stability Hydrazone Stability pH pH (Acidic conditions accelerate hydrolysis) Stability->pH Temp Temperature (Higher temp increases hydrolysis) Stability->Temp Matrix Biological Matrix (Plasma, cell media can catalyze hydrolysis) Stability->Matrix Structure Chemical Structure (Aromatic > Aliphatic) Stability->Structure

Figure 3. Key factors influencing hydrazone stability.

References

troubleshooting low purity in the synthesis of bis(3-methoxybenzylidene)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bis(3-methoxybenzylidene)hydrazine.

Troubleshooting Guide

Low purity is a common issue in the synthesis of bis(3-methoxybenzylidene)hydrazine. This guide addresses potential causes and provides systematic solutions to improve product quality.

Problem: The final product shows low purity after synthesis and initial work-up.

This is often indicated by a broad melting point range, discrepancies in spectroscopic data (¹H NMR, ¹³C NMR, IR), or the presence of unexpected spots on a Thin Layer Chromatography (TLC) plate.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_reactants Reactant Issues cluster_reaction Reaction Issues cluster_purification Purification Issues start Low Purity Observed check_reactants 1. Verify Reactant Quality & Stoichiometry start->check_reactants check_reaction 2. Assess Reaction Completeness check_reactants->check_reaction Reactants OK reactant_quality Impure 3-methoxybenzaldehyde? (e.g., oxidized to acid) check_reactants->reactant_quality stoichiometry Incorrect Molar Ratio? (Ideal Aldehyde:Hydrazine = 2:1) check_reactants->stoichiometry check_purification 3. Optimize Purification Protocol check_reaction->check_purification Reaction Complete incomplete_reaction Incomplete Reaction? (Mono-hydrazone impurity) check_reaction->incomplete_reaction side_reactions Side Reactions? (e.g., decomposition) check_reaction->side_reactions success High Purity Product check_purification->success Purification Successful wrong_solvent Suboptimal Recrystallization Solvent? check_purification->wrong_solvent inefficient_cryst Inefficient Crystallization? check_purification->inefficient_cryst

Figure 1: A stepwise guide to troubleshooting low purity in the synthesis of bis(3-methoxybenzylidene)hydrazine.

Frequently Asked Questions (FAQs)

Reaction and Stoichiometry

Q1: My final product is contaminated with unreacted 3-methoxybenzaldehyde. How can I avoid this?

A1: This issue typically arises from an incorrect stoichiometric ratio of reactants or an incomplete reaction.

  • Solution 1: Stoichiometry Check. Ensure you are using a precise 2:1 molar ratio of 3-methoxybenzaldehyde to hydrazine hydrate. An excess of the aldehyde will remain in the final product.

  • Solution 2: Reaction Time. The reaction of hydrazine monohydrate with the aldehyde in ethanol, catalyzed by glacial acetic acid, should be stirred for 3-4 hours to ensure completion[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC). The spot corresponding to 3-methoxybenzaldehyde should disappear over time.

  • Solution 3: Purification. Unreacted aldehyde can often be removed during recrystallization, as its solubility profile differs from the bis-hydrazone product. Washing the crude product with a cold, non-polar solvent like hexane before recrystallization may also help.

Q2: I suspect I have formed the mono-hydrazone intermediate as an impurity. How can I confirm this and prevent its formation?

A2: The formation of the mono-hydrazone, (E)-1-(3-methoxybenzylidene)hydrazine, is a common source of impurity when the reaction does not go to completion.

  • Confirmation: The mono-hydrazone will have a different Rf value on a TLC plate compared to the bis-hydrazone. In the ¹H NMR spectrum, the mono-hydrazone would likely show signals for the -NH₂ protons, which are absent in the final bis-hydrazone product.

  • Prevention:

    • Reaction Conditions: Ensure the reaction is carried out for a sufficient duration (3-4 hours) under reflux to drive the equilibrium towards the formation of the more stable bis-hydrazone[1].

    • Slow Addition: To favor the formation of the bis-hydrazone, a slow addition of the aldehyde to the hydrazine solution may be beneficial.

Purification

Q3: My crude product has a yellowish, oily appearance and is difficult to crystallize. What should I do?

A3: An oily product suggests the presence of impurities that are inhibiting crystallization.

  • Solution 1: Trituration. Before recrystallization, try triturating the oily product with a cold, non-polar solvent such as pentane or hexane. This can help to solidify the product and remove some soluble impurities.

  • Solution 2: Solvent System for Recrystallization. If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.

Q4: Which solvent is best for recrystallizing bis(3-methoxybenzylidene)hydrazine?

A4: The choice of solvent is critical for effective purification.

  • Recommended Solvents: Ethanol is a commonly used and effective solvent for recrystallizing bis-hydrazones[1][2]. Other solvents that have been successfully used for similar compounds include N,N-dimethylformamide (DMF) and acetonitrile.

  • Solvent Selection Principle: A good recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below. It is advisable to test the solubility of your crude product in small amounts of different solvents to find the optimal one.

Product Characterization

Q5: What are the expected spectroscopic data for pure bis(3-methoxybenzylidene)hydrazine?

A5: The following data can be used to confirm the identity and purity of your product[1]:

Analysis Expected Result
Appearance Yellow solid[1]
Yield ~78%[1]
IR (cm⁻¹) ~1619 (C=N stretch)[1]
¹H NMR (CDCl₃, ppm) δ 8.61 (s, 2H, CH=N), 7.43 (d, 2H, Ar-H), 7.34 (d, 4H, Ar-H), 7.02-6.99 (m, 2H, Ar-H), 3.86 (s, 6H, OCH₃)[1]
¹³C NMR (CDCl₃, ppm) δ 161.95 (C=N), 159.93, 135.40, 129.01, 122.01, 118.01, 111.97, 55.40[1]
HRMS (ESI-qTOF) [M+H]⁺ calculated for C₁₆H₁₇N₂O₂: 269.1290; found: 269.1280[1]

Experimental Protocols & Diagrams

Synthesis of Bis(3-methoxybenzylidene)hydrazine

This protocol is adapted from a standard procedure for the synthesis of dibenzylidenehydrazine derivatives[1].

Materials:

  • 3-methoxybenzaldehyde

  • Hydrazine monohydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of 3-methoxybenzaldehyde in 30 mL of ethanol.

  • To this solution, add 20 mmol of hydrazine monohydrate.

  • Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.

  • Stir the mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • If a precipitate forms during the reaction, filter the solid. If no solid forms, evaporate the ethanol under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure bis(3-methoxybenzylidene)hydrazine.

Reaction Pathway

ReactionPathway aldehyde 2 x 3-Methoxybenzaldehyde conditions1 + Ethanol + Acetic Acid (cat.) - H₂O hydrazine Hydrazine Hydrate mono_hydrazone Mono-hydrazone Intermediate (Potential Impurity) conditions2 + 3-Methoxybenzaldehyde - H₂O bis_hydrazone Bis(3-methoxybenzylidene)hydrazine (Final Product) conditions1->mono_hydrazone conditions2->bis_hydrazone ExperimentalWorkflow start Start dissolve Dissolve 3-methoxybenzaldehyde in Ethanol start->dissolve add_reagents Add Hydrazine Hydrate and Acetic Acid dissolve->add_reagents react Stir at Room Temperature (3-4 hours) add_reagents->react monitor Monitor by TLC react->monitor workup Work-up: Filter or Evaporate Solvent monitor->workup Reaction Complete recrystallize Recrystallize from Ethanol workup->recrystallize characterize Characterize Pure Product (NMR, IR, MS) recrystallize->characterize end End characterize->end

References

Technical Support Center: Purification of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying hydrazones like 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone?

The most common purification techniques for hydrazones are recrystallization and column chromatography. Trituration can also be an effective method for initial purification, especially if the product is an oil.

Q2: My product is an oil and not a solid. How can I purify it?

Oily products can be a common issue in hydrazone synthesis. Here are a few troubleshooting steps:

  • Trituration: Stirring the oil with a non-polar solvent like cold n-hexane or pentane can sometimes induce crystallization.[1]

  • Recrystallization from a different solvent system: If a single solvent fails, a binary solvent system (e.g., ethyl acetate/hexane or dichloromethane/hexane) might be effective. The product should be dissolved in a minimum amount of the more soluble solvent, followed by the slow addition of the less soluble solvent until turbidity is observed.

  • Column Chromatography: If crystallization fails, column chromatography can be used to purify the oily product.

Q3: My hydrazone seems to be decomposing on the silica gel column. What can I do to prevent this?

Hydrazones can be sensitive to the acidic nature of silica gel.[2] To mitigate decomposition during column chromatography:

  • Deactivate the silica gel: You can neutralize the silica gel by washing it with a solvent containing a small amount of a basic modifier, such as triethylamine (typically 1-2%).

  • Use an alternative stationary phase: Alumina (neutral or basic) can be a suitable alternative to silica gel.

  • Work quickly: Minimize the time the compound spends on the column.

Q4: What are suitable solvents for recrystallizing hydrazones?

The choice of solvent is crucial and often requires some experimentation. Based on general experience with hydrazones, the following solvents can be considered[1][3][4]:

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Commonly used for hydrazones, often effective when hot.
MethanolPolar65Similar to ethanol, good for polar hydrazones.
AcetonitrilePolar82Can be effective for highly soluble or oily products.[1]
Ethyl Acetate/HexaneVariable~70A versatile binary system for adjusting polarity.
Dichloromethane/HexaneVariable~40Another useful binary system, good for less polar compounds.
Dimethylformamide (DMF)Polar153Used for less soluble hydrazones, requires high vacuum for removal.[1]

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization

Possible Causes:

  • The compound is too soluble in the chosen solvent, even at low temperatures.

  • Too much solvent was used for recrystallization.

  • The product is precipitating as an oil instead of crystals.

  • Premature crystallization during hot filtration.

Solutions:

  • Workflow for Low Recrystallization Yield:

G start Low Recrystallization Yield solubility_check Is the compound highly soluble in the cold solvent? start->solubility_check solvent_vol Was a minimum amount of hot solvent used? solubility_check->solvent_vol No change_solvent Select a less polar solvent or a binary solvent system. solubility_check->change_solvent Yes oiling_out Did the product oil out during cooling? solvent_vol->oiling_out Yes reduce_solvent Concentrate the solution and recool to induce crystallization. solvent_vol->reduce_solvent No premature_cryst Did crystals form during hot filtration? oiling_out->premature_cryst No triturate Attempt trituration with a non-polar solvent (e.g., hexane). oiling_out->triturate Yes reheat Reheat the solution and use a pre-heated funnel. premature_cryst->reheat Yes end Improved Yield premature_cryst->end No change_solvent->end reduce_solvent->end triturate->end reheat->end

Caption: Troubleshooting workflow for low recrystallization yield.

Problem 2: Streaking or Poor Separation in Column Chromatography

Possible Causes:

  • The chosen eluent system is too polar or not polar enough.

  • The compound is decomposing on the silica gel.

  • The column was not packed properly.

  • The sample was overloaded.

Solutions:

  • Workflow for Poor Chromatographic Separation:

G start Poor Chromatographic Separation tlc_check Was the eluent system optimized by TLC? start->tlc_check decomposition Is there evidence of decomposition (e.g., streaking)? tlc_check->decomposition Yes optimize_eluent Systematically vary the eluent polarity (e.g., using a gradient). tlc_check->optimize_eluent No packing Was the column packed uniformly without cracks? decomposition->packing No deactivate_silica Use silica treated with triethylamine or switch to alumina. decomposition->deactivate_silica Yes loading Was the sample load appropriate for the column size? packing->loading Yes repack_column Repack the column carefully to ensure a uniform bed. packing->repack_column No reduce_load Reduce the amount of sample loaded onto the column. loading->reduce_load No end Improved Separation loading->end Yes optimize_eluent->end deactivate_silica->end repack_column->end reduce_load->end

Caption: Troubleshooting guide for column chromatography issues.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Use Thin Layer Chromatography (TLC) to find a suitable solvent or solvent system. A good recrystallization solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Eluent Selection: Determine the optimal eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel or alumina as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: General Solvent Properties for Hydrazone Purification

Purification MethodRecommended Solvents/EluentsKey Considerations
RecrystallizationEthanol, Methanol, Acetonitrile, Ethyl Acetate/HexaneSolubility is highly dependent on the specific hydrazone structure. Experimental screening is necessary.
Column ChromatographyHexane/Ethyl Acetate gradients, Dichloromethane/Methanol gradientsTo prevent decomposition on silica, consider adding ~1% triethylamine to the eluent or using alumina.[2]
Triturationn-Hexane, Pentane, Diethyl EtherEffective for converting oils to solids and removing non-polar impurities.[1]

References

addressing unexpected side products in the synthesis of 3-methoxybenzaldehyde hydrazone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methoxybenzaldehyde hydrazone. Our aim is to help you address common challenges, particularly the formation of unexpected side products, and to provide clear, actionable guidance for successful synthesis and purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 3-methoxybenzaldehyde hydrazone, offering potential causes and solutions.

Problem 1: Low Yield of the Desired Hydrazone Product

Potential CauseRecommended Solution
Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Extend the reflux or stirring time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase Temperature: If the reaction is being conducted at room temperature, consider gentle heating (e.g., 40-50 °C).
Suboptimal pH: The reaction is acid-catalyzed, but a highly acidic or basic medium can hinder the reaction.- Catalytic Amount of Acid: Use a catalytic amount of a weak acid like acetic acid. A few drops are often sufficient.
Side Reaction Dominance: Formation of the azine side product may be favored.- Adjust Stoichiometry: Use a molar excess of hydrazine hydrate (e.g., 2-3 equivalents) relative to 3-methoxybenzaldehyde. This shifts the equilibrium towards the formation of the hydrazone.

Problem 2: Presence of a Significant Amount of a Yellow, Crystalline Side Product

This is a strong indication of the formation of 3-methoxybenzaldehyde azine, a common byproduct in hydrazone synthesis.

Identification of Side ProductMitigation Strategies
Spectroscopic Analysis: Compare the 1H NMR and IR spectra of your product mixture with the reference spectra for 3-methoxybenzaldehyde hydrazone and 3-methoxybenzaldehyde azine provided in the "Data and Characterization" section below.- Control Stoichiometry: The most effective way to minimize azine formation is to use an excess of hydrazine hydrate. A 1:1 molar ratio of aldehyde to hydrazine is more likely to produce the azine. - Slow Addition of Aldehyde: Adding the 3-methoxybenzaldehyde solution dropwise to the hydrazine hydrate solution can help to maintain a high local concentration of hydrazine, favoring hydrazone formation.

Problem 3: Difficulty in Purifying the Hydrazone Product

Hydrazones can sometimes be challenging to purify, and issues like oiling out during recrystallization or decomposition on silica gel can occur.

Purification ChallengeRecommended Purification Protocol
Oily Product or Co-precipitation of Impurities: The crude product may not be a clean, crystalline solid.- Trituration: Stir the crude product vigorously with a non-polar solvent like cold hexanes or pentane. This can often induce crystallization of the hydrazone and wash away soluble impurities. - Recrystallization: Ethanol is a commonly used solvent for recrystallizing hydrazones. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. If the product is too soluble in ethanol, a mixed solvent system like ethanol/water can be effective.
Contamination with Azine: The azine side product has similar properties to the hydrazone, making separation difficult.- Fractional Recrystallization: Due to potential differences in solubility, carefully performed fractional recrystallization from a suitable solvent (e.g., ethanol) may allow for the separation of the hydrazone and azine. - Column Chromatography (with caution): While some hydrazones are sensitive to silica gel, chromatography can be attempted. It is advisable to use a less acidic stationary phase like neutral alumina, or to deactivate the silica gel by adding a small amount of a tertiary amine (e.g., 1% triethylamine) to the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of 3-methoxybenzaldehyde hydrazone?

A1: The most common side product is 3-methoxybenzaldehyde azine. This symmetrical molecule is formed when two molecules of 3-methoxybenzaldehyde react with one molecule of hydrazine. This typically occurs when the molar ratio of aldehyde to hydrazine is high.

Q2: How can I confirm the identity of my product and any side products?

A2: The most definitive methods for identification are spectroscopic techniques. You should acquire 1H NMR, 13C NMR, and FT-IR spectra of your product. Compare these spectra with the reference data provided in the "Data and Characterization" section of this guide. The presence of characteristic peaks for the hydrazone (e.g., distinct N-H protons in the 1H NMR) and the absence of peaks corresponding to the symmetrical azine will confirm the identity and purity of your desired product.

Q3: What is the optimal molar ratio of 3-methoxybenzaldehyde to hydrazine hydrate?

A3: To favor the formation of the hydrazone and minimize the azine side product, a molar excess of hydrazine hydrate is recommended. A ratio of 1 equivalent of 3-methoxybenzaldehyde to 2-3 equivalents of hydrazine hydrate is a good starting point.

Q4: My hydrazone appears to be an oil and won't crystallize. What should I do?

A4: Oily products can be a result of impurities. First, try triturating the oil with a cold non-polar solvent like hexanes. If that fails, attempt to dissolve the oil in a small amount of a suitable solvent like ethanol and then slowly add a non-solvent (like water) until turbidity is observed. Then, allow the solution to stand, preferably at a reduced temperature, to induce crystallization.

Q5: Can I use column chromatography to purify my 3-methoxybenzaldehyde hydrazone?

A5: Caution is advised when using silica gel chromatography for hydrazone purification, as the acidic nature of the silica can sometimes lead to decomposition. If you must use chromatography, consider using neutral alumina as the stationary phase or deactivating the silica gel with triethylamine in your eluent system. Always monitor the fractions carefully by TLC.

Data and Characterization

Table 1: Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
3-MethoxybenzaldehydeC₈H₈O₂136.15Colorless to pale yellow liquid-
Hydrazine HydrateH₆N₂O50.06Colorless fuming liquid-
3-Methoxybenzaldehyde HydrazoneC₈H₁₀N₂O150.18--
3-Methoxybenzaldehyde AzineC₁₆H₁₆N₂O₂268.31Yellow crystalline solid-
Table 2: Spectroscopic Data for Product and Side Product Identification
Compound1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)FT-IR (KBr, cm-1)
3-Methoxybenzaldehyde Hydrazone Anticipated signals: Aromatic protons (multiplet, ~6.8-7.4), Aldehydic CH=N proton (singlet, ~7.5-8.0), Methoxy protons (singlet, ~3.8), NH2 protons (broad singlet)Anticipated signals: Aromatic carbons, C=N carbon (~140-150), Methoxy carbon (~55)Anticipated signals: N-H stretch (broad, ~3200-3400), C=N stretch (~1620), C-O stretch (~1250)
3-Methoxybenzaldehyde Azine Reference data for a similar azine: Aromatic protons (6.87-7.29, m), Azomethine CH=N proton (8.97, s), Methoxy protons (3.83, s)Anticipated signals: Aromatic carbons, C=N carbon (~160), Methoxy carbon (~55)Reference data for a similar azine: C=N stretch (1615), C-O stretch (1257)
3-Methoxybenzaldehyde (Starting Material) Aromatic protons (~7.1-7.5, m), Aldehyde proton (~9.9, s), Methoxy protons (~3.8, s)Aromatic carbons, Carbonyl carbon (~192), Methoxy carbon (~55)C=O stretch (~1700), C-O stretch (~1260)

Experimental Protocols

Key Experiment 1: Synthesis of 3-Methoxybenzaldehyde Hydrazone

Objective: To synthesize 3-methoxybenzaldehyde hydrazone while minimizing the formation of the azine side product.

Materials:

  • 3-Methoxybenzaldehyde

  • Hydrazine hydrate (85% in water)

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine hydrate (2.5 equivalents) in ethanol.

  • To this solution, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Slowly add a solution of 3-methoxybenzaldehyde (1 equivalent) in ethanol to the hydrazine solution at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Key Experiment 2: Synthesis of 3-Methoxybenzaldehyde Azine (Side Product Reference)

Objective: To synthesize 3-methoxybenzaldehyde azine for use as a reference standard.

Materials:

  • 3-Methoxybenzaldehyde

  • Hydrazine hydrate (85% in water)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3-methoxybenzaldehyde (2 equivalents) in ethanol.

  • Add hydrazine hydrate (1 equivalent) to the solution.

  • Reflux the mixture for 2-4 hours. The formation of a yellow precipitate is expected.

  • Cool the reaction mixture to room temperature.

  • Collect the yellow crystalline product by vacuum filtration and wash with cold ethanol.

  • The product can be recrystallized from ethanol if necessary.

Visualizations

Synthesis_Pathway aldehyde 3-Methoxybenzaldehyde hydrazone 3-Methoxybenzaldehyde Hydrazone (Desired Product) aldehyde->hydrazone + Hydrazine Hydrate (Excess) azine 3-Methoxybenzaldehyde Azine (Side Product) aldehyde->azine + Hydrazine Hydrate (Limiting) hydrazine Hydrazine Hydrate hydrazine->hydrazone hydrazone->azine + 3-Methoxybenzaldehyde

Caption: Reaction scheme for the synthesis of 3-methoxybenzaldehyde hydrazone and the formation of the azine side product.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_side_product Side Product Present? check_yield->check_side_product No increase_time_temp Increase Reaction Time/Temperature check_yield->increase_time_temp Yes adjust_stoichiometry Use Excess Hydrazine check_side_product->adjust_stoichiometry Yes purify Purification (Recrystallization/Trituration) check_side_product->purify No increase_time_temp->start adjust_ph Add Catalytic Acid adjust_stoichiometry->start end Pure Hydrazone purify->end

Caption: A troubleshooting workflow for the synthesis of 3-methoxybenzaldehyde hydrazone.

Azine_Formation_Mechanism cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Azine Formation A Aldehyde + Hydrazine B Hydrazone A->B C Hydrazone + Aldehyde D Azine C->D

Caption: A simplified representation of the two-step process leading to azine formation.

Technical Support Center: Synthesis of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone?

A1: The most common and straightforward method is the condensation reaction between 3-methoxybenzaldehyde and hydrazine hydrate. Typically, the reaction is carried out in a suitable solvent like ethanol.

Q2: What is the stoichiometry of the reaction?

A2: The reaction involves the condensation of two equivalents of 3-methoxybenzaldehyde with one equivalent of hydrazine hydrate to form the symmetric hydrazone, also known as an azine.

Q3: What are the typical reaction conditions?

A3: The reaction is often performed at room temperature or with gentle heating (e.g., reflux) in a protic solvent such as ethanol. Reaction times can vary from a few hours to overnight.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 3-methoxybenzaldehyde starting material. The formation of the product can also be followed using spectroscopic methods like FT-IR, where the appearance of the C=N stretch of the hydrazone and the disappearance of the C=O stretch of the aldehyde can be observed.

Q5: What are the common purification methods for the product?

A5: The product often precipitates from the reaction mixture upon cooling. Purification can be achieved by filtration and washing the solid with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials and soluble impurities. Recrystallization from a solvent like ethanol can be used for further purification.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction.1a. Increase reaction time. 1b. Gently heat the reaction mixture to reflux. 1c. Ensure the correct stoichiometry of reactants is used.
2. Poor quality of reagents.2a. Use freshly opened or purified 3-methoxybenzaldehyde. 2b. Use a fresh, high-purity source of hydrazine hydrate.
3. Product is soluble in the reaction solvent.3. After the reaction is complete, try to precipitate the product by cooling the reaction mixture in an ice bath or by adding a co-solvent in which the product is insoluble.
Presence of Impurities 1. Unreacted 3-methoxybenzaldehyde.1a. Wash the crude product thoroughly with a solvent in which the aldehyde is soluble but the product is not (e.g., cold ethanol). 1b. Recrystallize the product.
2. Formation of side products.2. Optimize reaction conditions (temperature, reaction time) to minimize side reactions. Purification by recrystallization is often effective.
Difficulty in Isolating the Product 1. Product is an oil or does not precipitate.1a. Try to induce crystallization by scratching the inside of the flask with a glass rod. 1b. Use a seed crystal if available. 1c. Perform a solvent screen to find a suitable solvent system for precipitation or crystallization.
Inconsistent Results on Scale-Up 1. Inefficient heat transfer.1. Ensure adequate stirring and controlled heating to maintain a consistent reaction temperature throughout the larger volume.
2. Inefficient mixing.2. Use appropriate stirring equipment (e.g., overhead stirrer for larger volumes) to ensure homogeneity.
3. Precipitation issues at a larger scale.3. Control the rate of cooling to manage the particle size of the precipitate for easier filtration.

Experimental Protocols

Synthesis of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone

This protocol is adapted from the synthesis of structurally similar benzaldehyde azines.

Materials:

  • 3-methoxybenzaldehyde

  • Hydrazine hydrate (or hydrazine hydrochloride)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzaldehyde (2.0 equivalents) in ethanol.

  • To this solution, add hydrazine hydrate (1.0 equivalent) dropwise with stirring.

  • The reaction mixture is then stirred at room temperature or heated to reflux (e.g., 70-80°C) for a specified period (e.g., 2-24 hours).[1]

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • After completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to induce precipitation of the product.

  • The solid product is collected by vacuum filtration.

  • The collected solid is washed with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • The product is dried under vacuum to yield 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.

  • For further purification, the crude product can be recrystallized from a suitable solvent like ethanol.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of Benzaldehyde Azines

AldehydeHydrazine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
2-Hydroxy-3-methoxybenzaldehydeHydrazine hydrochlorideEthanol7024-[1]
4-Hydroxy-3-methoxybenzaldehydeHydrazine hydrateEthanolReflux-80[2]
2-MethoxybenzaldehydeHydrazineEthanolRoom Temp182.4

Note: The data presented is for structurally related compounds and should be considered as a starting point for optimization.

Table 2: Spectroscopic Data for a Structurally Similar Compound: (E,E)-2-Hydroxy-3-methoxybenzaldehyde azine

TechniqueKey Signals
¹H NMR δ 3.83 (s, 6H, -OCH₃), δ 6.87-7.29 (m, 6H, Ar-H), δ 8.97 (s, 2H, -CH=N-), δ 10.85 (s, 2H, -OH)
MS (m/z) 300 [M]⁺

Source: Adapted from the characterization of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine.[1] The expected signals for the target compound would be similar, lacking the -OH signal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine 3-methoxybenzaldehyde and Ethanol add_hydrazine 2. Add Hydrazine Hydrate reagents->add_hydrazine react 3. Stir at RT or Reflux add_hydrazine->react monitor 4. Monitor by TLC react->monitor cool 5. Cool to Precipitate monitor->cool Reaction Complete filter 6. Filter Product cool->filter wash 7. Wash with Cold Ethanol filter->wash dry 8. Dry Under Vacuum wash->dry recrystallize 9. Recrystallize (Optional) dry->recrystallize troubleshooting_low_yield start Low or No Product Yield check_reaction Is the reaction complete (check by TLC)? start->check_reaction check_reagents Are the reagents of good quality? check_reaction->check_reagents Yes increase_time Increase reaction time or apply heat. check_reaction->increase_time No check_solubility Is the product soluble in the solvent? check_reagents->check_solubility Yes use_fresh_reagents Use fresh/purified reagents. check_reagents->use_fresh_reagents No precipitate_product Induce precipitation (cooling, co-solvent). check_solubility->precipitate_product Yes

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Substituted Benzaldehyde Hydrazones

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the diverse biological landscape of substituted benzaldehyde hydrazones, offering a comparative analysis of their therapeutic potential. This guide synthesizes experimental data on their anticancer, antimicrobial, and antioxidant activities, providing researchers, scientists, and drug development professionals with a consolidated resource for informed decision-making in the pursuit of novel therapeutic agents.

Hydrazones, characterized by the azometine group (–NHN=CH–), are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] The ease of their synthesis, typically through the condensation of hydrazides with aldehydes or ketones, makes them attractive scaffolds for the development of new drugs.[1][3] Among these, substituted benzaldehyde hydrazones have emerged as particularly promising candidates, with their biological profiles being significantly influenced by the nature and position of substituents on the benzaldehyde ring. This guide provides a comparative overview of the biological activities of various substituted benzaldehyde hydrazones, supported by quantitative data and detailed experimental methodologies.

Comparative Biological Activity Data

The biological activity of substituted benzaldehyde hydrazones can vary significantly based on the electronic and steric properties of the substituents on the aromatic ring. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships for different therapeutic areas.

Anticancer Activity

The anticancer potential of substituted benzaldehyde hydrazones has been extensively investigated against various cancer cell lines. The cytotoxic effects are often attributed to their ability to induce apoptosis and interfere with cellular signaling pathways.

Compound/SubstituentCell LineIC50 (µM)Reference
Salicylaldehyde benzoylhydrazone (H2sb)VariousNot specified in abstract[4]
Cu(II) complexes of H2sb analogsVariousEnhanced activity compared to ligands[4]
Arylsulfonylhydrazones of substituted benzaldehydesMurine lymphocytic leukemia P-388, Ehrlich ascites carcinoma (EAC)Marginal to mild activity[5]
Vanillin-derived hydrazonesVarious human cancer cell lines (e.g., MCF-7, HepG2, HT-29)Significant anticancer activity reported[6]

Table 1: Anticancer Activity of Substituted Benzaldehyde Hydrazones. The table illustrates the cytotoxic effects of different benzaldehyde hydrazone derivatives against various cancer cell lines. The activity is often enhanced by complexation with metal ions like Cu(II).

Antimicrobial Activity

Substituted benzaldehyde hydrazones have demonstrated potent activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action often involves the inhibition of essential enzymes or disruption of cell membrane integrity.

Compound/SubstituentMicrobial StrainMIC (µg/mL)Reference
tert-butyl-(2Z)-2-(3,4,5-trihydroxybenzylidine)hydrazine carboxylate (7b)C. parapsilosis, T. asahii8–16[7]
[4-pyridin-2-ylbenzaldehyde] (13a)C. parapsilosis, T. asahii16–32[7]
4-hydroxybenzoic acid[(5-nitro-2-furyl)methylene]-hydrazideStaphylococcus aureus, Mycobacterium tuberculosis3.13[1]
2,3,4-hydrazone derivativesM. tuberculosis H37Rv0.78-6.25[1]

Table 2: Antimicrobial Activity of Substituted Benzaldehyde Hydrazones. This table summarizes the minimum inhibitory concentrations (MIC) of various hydrazone derivatives against different microbial species, indicating their potential as antimicrobial agents.

Antioxidant Activity

The antioxidant properties of benzaldehyde hydrazones are often attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl or other electron-donating groups on the benzaldehyde ring generally enhances their antioxidant capacity.

Compound/SubstituentAssayIC50 (µg/mL) or ActivityReference
Quinoxaline-hydrazidehydrazone-1,2,3-triazole hybrid 14aα-glucosidase inhibition21.92[8]
Quinoxaline-hydrazidehydrazone-1,2,3-triazole hybrid 14bα-glucosidase inhibition22.32[8]
Quinoxaline-hydrazidehydrazone-1,2,3-triazole hybrid 14cα-glucosidase inhibition23.58[8]
Quinoxaline-hydrazidehydrazone-1,2,3-triazole hybrid 15aα-glucosidase inhibition24.50[8]
p-Substituted Salicylaldehyde Phenylhydrazone 3a (shortest chain)Free radical-scavenging, reducing power, metal chelating, total anti-oxidant activityHighest activity among tested compounds[9]

Table 3: Antioxidant and Enzyme Inhibition Activity of Substituted Benzaldehyde Hydrazones. This table presents the antioxidant and enzyme inhibitory activities of different hydrazone derivatives, highlighting the impact of specific structural features.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key biological assays cited in this guide.

General Synthesis of Benzaldehyde Hydrazones

The synthesis of benzaldehyde hydrazones is typically achieved through a straightforward condensation reaction.

Synthesis_Workflow Substituted_Benzaldehyde Substituted Benzaldehyde Reaction Reaction in Solvent (e.g., Ethanol, Methanol) Substituted_Benzaldehyde->Reaction Hydrazine_Hydrate Hydrazine Hydrate or Substituted Hydrazide Hydrazine_Hydrate->Reaction Heating Heating/Reflux Reaction->Heating Product Substituted Benzaldehyde Hydrazone Heating->Product Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: General synthesis workflow for substituted benzaldehyde hydrazones.

Procedure:

  • A solution of the appropriately substituted benzaldehyde is prepared in a suitable solvent, such as ethanol or methanol.

  • An equimolar amount of hydrazine hydrate or a substituted hydrazide is added to the solution.[1][10]

  • A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction.

  • The reaction mixture is then heated under reflux for a specified period.[11]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent or by column chromatography to yield the pure substituted benzaldehyde hydrazone.[1]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Procedure:

  • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial twofold dilutions of the compounds are prepared in 96-well microtiter plates using RPMI-1640 medium.

  • Fungal inocula are prepared from fresh cultures and adjusted to a specific concentration (e.g., 0.5–2.5 × 10^3 CFU/mL).

  • The prepared fungal suspension is added to each well of the microtiter plate.

  • The plates are incubated at 35-37°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.[7]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to evaluate the free radical scavenging ability of compounds.

DPPH_Assay_Workflow Compound Test Compound Solution Mixing Mixing and Incubation (Dark, Room Temperature) Compound->Mixing DPPH DPPH Solution (in Methanol) DPPH->Mixing Measurement Absorbance Measurement (at ~517 nm) Mixing->Measurement Calculation Calculation of Scavenging Activity (%) Measurement->Calculation

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

  • A solution of the test compound is prepared in a suitable solvent (e.g., methanol).

  • A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • The test compound solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[2][12]

Signaling Pathways and Mechanisms of Action

The biological effects of substituted benzaldehyde hydrazones are often mediated through their interaction with specific cellular targets and signaling pathways. For instance, their anticancer activity can be a result of apoptosis induction.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2 Bcl-2 Family (Bax/Bak activation) Caspase8->Bcl2 Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Hydrazone Benzaldehyde Hydrazone Hydrazone->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by benzaldehyde hydrazones.

This diagram illustrates the potential mechanism by which some benzaldehyde hydrazones induce apoptosis. They may trigger the intrinsic pathway by modulating the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade. Some hydrazones might also influence the extrinsic pathway.

Conclusion

Substituted benzaldehyde hydrazones represent a versatile and promising class of compounds with a wide array of biological activities. The structure-activity relationship studies reveal that the nature and position of substituents on the benzaldehyde ring are critical determinants of their therapeutic efficacy. This comparative guide provides a valuable resource for researchers in the field, offering a foundation for the rational design and development of novel benzaldehyde hydrazone-based therapeutic agents. Further investigations into their mechanisms of action and in vivo efficacy are warranted to fully realize their clinical potential.

References

Comparative Antimicrobial Efficacy of 3-Methoxybenzaldehyde Azine and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antimicrobial efficacy of 3-methoxybenzaldehyde azine against a panel of alternative antimicrobial agents. Due to the limited availability of direct experimental data on 3-methoxybenzaldehyde azine in the reviewed literature, this comparison leverages data from closely related Schiff base and chalcone derivatives synthesized from substituted benzaldehydes. The data presented is intended to serve as a reference for further research and development in the field of antimicrobial agents.

Executive Summary

The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial compounds. Azines, a class of compounds containing a C=N-N=C linkage, and their precursors, Schiff bases, have garnered significant interest due to their diverse biological activities. This guide focuses on 3-methoxybenzaldehyde azine, a symmetrical azine, and compares its projected antimicrobial potential with other benzaldehyde-derived compounds and standard antibiotics. The comparative data, collated from various studies, is presented to facilitate an objective assessment of these compounds as potential therapeutic agents.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzaldehyde derivatives and standard antibiotics against common pathogenic bacteria, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). It is important to note that the data for the benzaldehyde derivatives are sourced from different studies and are not from a head-to-head comparative experiment. Therefore, these values should be interpreted with caution.

Compound/DrugTest OrganismMIC (µg/mL)Reference
Target Compound (Projected)
3-Methoxybenzaldehyde AzineS. aureus, E. coliData Not Available-
Alternative Benzaldehyde Derivatives
Chalcone derivative from 3-benzyloxy-4-methoxybenzaldehyde (Compound 2c)S. aureus>2500[1]
Chalcone derivative from 3-benzyloxy-4-methoxybenzaldehyde (Compound 2d)S. aureus>2500[1]
Chalcone derivative from 3-benzyloxy-4-methoxybenzaldehyde (Compound 2i)S. aureus156.25[1]
Chalcone derivative from 3-benzyloxy-4-methoxybenzaldehyde (Compound 2c)E. coli>2500[1]
Chalcone derivative from 3-benzyloxy-4-methoxybenzaldehyde (Compound 2d)E. coli156.25[1]
Chalcone derivative from 3-benzyloxy-4-methoxybenzaldehyde (Compound 2i)E. coli625[1]
Aroyl hydrazone from 4-hydroxy-3-methoxy-benzaldehyde (Vanillin)S. aureusNot specified[2]
Aroyl hydrazone from 4-hydroxy-3-methoxy-benzaldehyde (Vanillin)E. coliNot specified[2]
BenzaldehydeS. aureus≥1024[3]
Standard Antibiotics
CiprofloxacinS. aureus0.25 - 1[3]
GentamicinS. aureus0.5 - 2[3]
CiprofloxacinE. coli0.015 - 0.12[3]
GentamicinE. coli0.25 - 1[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Synthesis of Symmetrical Azines (General Procedure)

Symmetrical azines, such as 3-methoxybenzaldehyde azine, can be synthesized via the condensation of a substituted benzaldehyde with hydrazine hydrate.

Materials:

  • Substituted benzaldehyde (e.g., 3-methoxybenzaldehyde)

  • Hydrazine hydrate

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve the substituted benzaldehyde in ethanol.

  • Add hydrazine hydrate to the solution in a 2:1 molar ratio of aldehyde to hydrazine.

  • The reaction mixture is typically stirred at room temperature or refluxed for a specific period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid (the azine) is collected by filtration.

  • The crude product is then washed with a suitable solvent and can be further purified by recrystallization.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compounds (e.g., 3-methoxybenzaldehyde azine, alternatives)

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in MHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compounds in MHB in the 96-well microtiter plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of 3-methoxybenzaldehyde azine.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation cluster_alternatives Alternatives start 3-Methoxybenzaldehyde + Hydrazine Hydrate reaction Condensation Reaction (Ethanol, Reflux) start->reaction 1 purification Filtration & Recrystallization reaction->purification 2 product 3-Methoxybenzaldehyde Azine purification->product 3 mic_test Broth Microdilution Assay (MIC Determination) product->mic_test data_analysis Data Analysis mic_test->data_analysis comparison Comparison with Alternatives data_analysis->comparison alt_compounds Other Benzaldehyde Derivatives alt_compounds->mic_test std_antibiotics Standard Antibiotics std_antibiotics->mic_test

Caption: General workflow for the synthesis and antimicrobial evaluation of 3-methoxybenzaldehyde azine.

Hypothetical Signaling Pathway Inhibition

While the specific mechanism of action for 3-methoxybenzaldehyde azine is not yet elucidated, many antimicrobial agents function by disrupting essential bacterial signaling pathways. The diagram below represents a hypothetical bacterial signaling cascade that could be a target for such compounds.

signaling_pathway cluster_cell Bacterial Cell ext_signal External Stimulus receptor Membrane Receptor ext_signal->receptor transducer Signal Transducer receptor->transducer Activation effector Effector Protein transducer->effector Phosphorylation Cascade response Cellular Response (e.g., Virulence Factor Production) effector->response Regulation inhibitor 3-Methoxybenzaldehyde Azine (Hypothetical Inhibitor) inhibitor->transducer Inhibition

Caption: Hypothetical bacterial signaling pathway potentially inhibited by an antimicrobial agent.

References

A Comparative Guide to the Structure-Activity Relationships of Methoxy-Substituted Benzaldehyde Hydrazones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of methoxy-substituted benzaldehyde hydrazones, a class of compounds with significant potential in medicinal chemistry. By summarizing quantitative data, detailing experimental protocols, and visualizing potential mechanisms of action, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. Benzaldehyde hydrazones, in particular, have attracted considerable attention due to their diverse pharmacological properties, including antimicrobial, anticancer, anticonvulsant, and antioxidant activities. The introduction of methoxy (-OCH₃) and hydroxyl (-OH) substituents onto the benzaldehyde ring plays a crucial role in modulating the biological efficacy of these molecules. This guide explores the structure-activity relationships (SAR) of these derivatives, offering insights into how the number and position of these functional groups influence their therapeutic potential.

Comparative Biological Activity

The biological activity of methoxy-substituted benzaldehyde hydrazones is significantly influenced by the substitution pattern on the aromatic ring. The following tables summarize the quantitative data from various studies, comparing the efficacy of different analogs across several key therapeutic areas.

Antimicrobial Activity

The antimicrobial potency of these hydrazones is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Methoxy-Substituted Benzaldehyde Hydrazones

Compound/Substitution PatternStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
4-Hydroxy-3-methoxy-benzaldehyde aroyl hydrazoneModerate ActivityModerate ActivityModerate Activity[1]
p-Methoxy substitution on the B ringEnhanced Activity-Enhanced Activity[2]
m-Methoxy substitution on the B ringEnhanced Activity-Enhanced Activity[2]
o-Methoxy substitution on the B ringLess Active--[2]

Structure-Activity Relationship Insights for Antimicrobial Activity:

  • The presence of a hydroxyl group is often important for enhanced antimicrobial activity.[1]

  • The position of the methoxy group is critical, with para and meta substitutions on the second aromatic ring (B ring) generally leading to higher activity against P. aeruginosa and S. aureus.[2]

  • Ortho substitution with a methoxy group on the B ring tends to decrease antibacterial activity.[2]

Anticancer Activity

The anticancer potential of methoxy-substituted benzaldehyde hydrazones is typically assessed by their cytotoxic effects on various cancer cell lines, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Methoxy-Substituted Benzaldehyde Hydrazones

Compound/Substitution PatternCell LineIC₅₀ (µM)Reference
5-Methoxysalicylaldehyde-based hydrazonesBreast Cancer (MDA-MB-231)0.91 - 12.07
3-Methoxysalicylaldehyde-derived hydrazonesLeukemia (HL-60)Potent Cytotoxicity
Dimethoxy derivatives of salicylaldehyde benzoylhydrazoneLeukemic cell linesLow µM to nM

Structure-Activity Relationship Insights for Anticancer Activity:

  • Incorporating a methoxy group at the fifth position of salicylaldehyde hydrazones significantly enhances activity against breast cancer cell lines.

  • 3-Methoxysalicylaldehyde-derived hydrazones have demonstrated strong cytotoxicity against acute myeloid leukemia cells.

  • Dimethoxy analogs have shown exceptional antileukemic selectivity, with no toxicity observed in normal human embryonic kidney cells.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals, with lower IC₅₀ or C₅₀ values indicating higher activity.

Table 3: Comparative Antioxidant Activity of Methoxy-Substituted Benzaldehyde Hydrazones

Compound/Substitution PatternAssayActivityReference
3,5-Dimethoxy-4-hydroxybenzaldehyde benzoyl hydrazonesABTS cation radical scavengingHigh Activity
3-Methoxy derivatives of salicylaldehyde benzoylhydrazoneSuperoxide radical scavengingC₅₀ < 3.7 µmol/L
Gallic hydrazones with methoxy substituentsDPPH and ABTS assaysPotent Antioxidants

Structure-Activity Relationship Insights for Antioxidant Activity:

  • The presence of multiple hydroxyl and methoxy groups, as seen in derivatives of 3,5-dimethoxy-4-hydroxybenzaldehyde and gallic acid, generally leads to potent antioxidant activity.

  • The antioxidant activity increases with the number of hydroxyl and methoxy groups.

  • 3-Methoxy derivatives of salicylaldehyde benzoylhydrazone show remarkable reactivity against superoxide radicals.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the biological activities of methoxy-substituted benzaldehyde hydrazones.

Synthesis of Benzaldehyde Hydrazones

A general method for the synthesis of these compounds involves the condensation reaction between a substituted benzaldehyde and a hydrazide derivative.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Methoxy-substituted Benzaldehyde C Condensation Reaction (e.g., Reflux in Ethanol) A->C B Hydrazide Derivative B->C D Methoxy-substituted Benzaldehyde Hydrazone C->D

Caption: General workflow for the synthesis of methoxy-substituted benzaldehyde hydrazones.

Protocol:

  • Dissolve the methoxy-substituted benzaldehyde in a suitable solvent, such as ethanol.

  • Add an equimolar amount of the desired hydrazide derivative to the solution.

  • A catalytic amount of acid (e.g., glacial acetic acid) may be added to facilitate the reaction.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to allow the hydrazone product to precipitate.

  • Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

G A Prepare serial dilutions of the test compound in a 96-well plate. B Add a standardized inoculum of the target microorganism to each well. A->B C Incubate the plate at the optimal temperature for the microorganism. B->C D Observe for visible growth (turbidity) in the wells. C->D E Determine the MIC: the lowest concentration with no visible growth. D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.

G A Seed cancer cells in a 96-well plate and allow them to adhere. B Treat the cells with various concentrations of the test compound. A->B C Incubate for a specified period (e.g., 48-72 hours). B->C D Add MTT reagent to each well and incubate. C->D E Viable cells with active mitochondria reduce MTT to purple formazan. D->E F Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). E->F G Measure the absorbance at a specific wavelength (e.g., 570 nm). F->G H Calculate the IC50 value from the dose-response curve. G->H

Caption: Experimental workflow of the MTT assay for cytotoxicity assessment.

Potential Mechanisms of Action

The precise molecular mechanisms by which methoxy-substituted benzaldehyde hydrazones exert their biological effects are still under investigation and can vary depending on the specific compound and biological target. However, several potential signaling pathways have been proposed.

Proposed Anticancer Mechanism: Induction of Apoptosis

Many anticancer agents, including some hydrazone derivatives, are known to induce apoptosis (programmed cell death) in cancer cells. While the exact signaling cascade can be complex and cell-type specific, a generalized pathway is illustrated below.

G Compound Methoxy-substituted Benzaldehyde Hydrazone Cell Cancer Cell Compound->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A proposed pathway for apoptosis induction by methoxy-substituted benzaldehyde hydrazones.

Proposed Antimicrobial Mechanism

The antimicrobial action of hydrazones may involve multiple mechanisms, including the inhibition of essential enzymes and disruption of the bacterial cell wall.

G Compound Methoxy-substituted Benzaldehyde Hydrazone Bacterium Bacterial Cell Compound->Bacterium Enzyme Inhibition of Essential Enzymes (e.g., DNA gyrase) Bacterium->Enzyme CellWall Disruption of Cell Wall Synthesis Bacterium->CellWall Replication Inhibition of DNA Replication Enzyme->Replication Death Bacterial Cell Death Replication->Death CellWall->Death

Caption: Potential antimicrobial mechanisms of action for methoxy-substituted benzaldehyde hydrazones.

Conclusion

Methoxy-substituted benzaldehyde hydrazones represent a promising scaffold for the development of new therapeutic agents. The structure-activity relationship studies consistently demonstrate that the number and position of methoxy and hydroxyl groups on the benzaldehyde ring are key determinants of their biological activity. While significant progress has been made in synthesizing and evaluating these compounds for their antimicrobial, anticancer, and antioxidant properties, further research is needed to fully elucidate their molecular mechanisms of action and to optimize their therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their quest for novel and effective drug candidates.

References

A Comparative Analysis of the Cytotoxic Effects of 3-Methoxybenzaldehyde Hydrazone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of medicinal chemistry, hydrazones have emerged as a versatile class of compounds with a wide spectrum of biological activities, including notable anticancer properties. The strategic placement of substituents on the aromatic rings of these molecules can significantly influence their cytotoxic potency and selectivity. This guide provides a comparative analysis of the cytotoxic effects of isomers of 3-methoxybenzaldehyde hydrazone, drawing upon available experimental data for structurally related compounds to elucidate the impact of isomeric variations on anticancer activity.

Comparative Cytotoxicity of Positional Isomers

The position of the methoxy group on the benzaldehyde ring is a critical determinant of the cytotoxic activity of the resulting hydrazone. Research on a series of methoxysalicylaldehyde benzoylhydrazones has provided valuable insights into this structure-activity relationship.

A study on methoxysalicylaldehyde benzoylhydrazones demonstrated that the average ligand efficiency against leukemic cell lines (HL-60, K-562, and BV-173) follows the order: 4-methoxy > 3-methoxy > 5-methoxy . This suggests that the para-position for the methoxy group is the most favorable for enhancing cytotoxic effects in this particular chemical scaffold.

The table below summarizes the 50% inhibitory concentration (IC50) values for various methoxy-substituted hydrazones against different cancer cell lines, compiled from multiple studies. It is important to note that these values are not from a single head-to-head comparative study and are presented to give a broader context of the cytotoxic potential of these compounds.

Compound/IsomerCancer Cell LineIC50 (µM)
4-Methoxy Salicylaldehyde Hydrazone Derivative 1K-5620.03
4-Methoxy Salicylaldehyde Hydrazone Derivative 2HL-600.04
4-Methoxy Salicylaldehyde Hydrazone Derivative 3MCF-70.23
3-Methoxysalicylaldehyde-derived hydrazonesHL-60Strong cytotoxic effects (specific IC50 not provided)[1]
2-Arenoxybenzaldehyde Hydrazone Derivative 1dPC-39.38
2-Arenoxybenzaldehyde Hydrazone Derivative 1eA-54913.39

Note: The data is compiled from different sources and experimental conditions may vary.

Geometric (E/Z) Isomerism

Hydrazones are known to exist as geometric isomers (E/Z) due to the restricted rotation around the C=N double bond. While the synthesis of hydrazones can result in a mixture of these isomers, their differential biological activity is a crucial aspect of their pharmacology. The spatial arrangement of the molecule can significantly affect its interaction with biological targets.

Currently, there is a lack of studies that have isolated and individually tested the cytotoxic effects of the E and Z isomers of 3-methoxybenzaldehyde hydrazone. However, it is a well-established principle in medicinal chemistry that stereoisomers can exhibit different pharmacological profiles. Therefore, it is plausible that the E and Z isomers of 3-methoxybenzaldehyde hydrazone would display varying degrees of cytotoxicity.

Experimental Protocols

The evaluation of the cytotoxic effects of these hydrazone isomers is predominantly carried out using the MTT assay.

MTT Cell Viability Assay

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HL-60, A-549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (hydrazone isomers) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Postulated Signaling Pathways and Visualizations

Hydrazone derivatives are known to induce cytotoxicity in cancer cells through various mechanisms, primarily by triggering apoptosis or programmed cell death. While the specific pathways may vary between different hydrazones and cell types, a common mechanism involves the activation of the intrinsic apoptotic pathway.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis synthesis Synthesis of Hydrazone Isomers characterization Structural Characterization (NMR, MS) synthesis->characterization dissolution Dissolution in DMSO characterization->dissolution treatment Treatment with Isomer Concentrations dissolution->treatment cell_culture Cancer Cell Line Culture seeding Seeding in 96-well Plates cell_culture->seeding seeding->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Absorbance Measurement mtt_assay->absorbance viability_calc Calculate % Cell Viability absorbance->viability_calc ic50 Determine IC50 Values viability_calc->ic50 comparison Comparative Analysis of Isomers ic50->comparison

Apoptosis_Pathway hydrazone Methoxybenzaldehyde Hydrazone Isomer ros ↑ ROS Production (Oxidative Stress) hydrazone->ros bax Bax (Pro-apoptotic) Activation hydrazone->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition hydrazone->bcl2 mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c bax->mito bcl2->mito cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

A Comparative Analysis of the Stability of 3-Methoxybenzaldehyde Hydrazone and Other Schiff Bases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of 3-methoxybenzaldehyde hydrazone with other classes of Schiff bases, supported by experimental data. Understanding the relative stability of these compounds is crucial for their application in various fields, including medicinal chemistry and materials science, where the controlled release of an aldehyde or amine component is often a key design feature.

Introduction to Schiff Base Stability

Schiff bases, characterized by a carbon-nitrogen double bond (azomethine group), are versatile compounds synthesized from the condensation of a primary amine and a carbonyl compound. Their stability is a critical parameter that dictates their utility. This stability is primarily influenced by two key factors: hydrolytic stability, which governs their integrity in aqueous environments, and thermal stability, which determines their robustness at elevated temperatures.

The stability of a Schiff base is intrinsically linked to its molecular structure. Factors such as the nature of the aldehyde and amine precursors (aliphatic vs. aromatic), the electronic effects of substituents on the aromatic rings, and steric hindrance around the azomethine bond all play significant roles. Generally, Schiff bases derived from aromatic aldehydes are more stable than their aliphatic counterparts due to conjugation.

Hydrazones, a specific class of Schiff bases formed from the reaction of a carbonyl compound with hydrazine or its derivatives, are known to exhibit enhanced stability compared to imines (Schiff bases derived from primary amines). This increased stability is attributed to the electronic effect of the adjacent nitrogen atom in the hydrazone moiety.

Comparative Hydrolytic Stability

The hydrolytic stability of Schiff bases is a critical factor in aqueous environments, such as physiological conditions. The cleavage of the C=N bond is typically acid-catalyzed. This section compares the hydrolytic stability of 3-methoxybenzaldehyde hydrazone with other representative Schiff bases.

While direct comparative kinetic data for 3-methoxybenzaldehyde hydrazone alongside a wide array of other Schiff bases under identical conditions is limited in the literature, we can infer its relative stability based on studies of structurally similar compounds. Generally, hydrazones are significantly more stable towards hydrolysis than the corresponding imines. For instance, studies on p-nitrobenzaldehyde derivatives have shown that an aryl carboxylic acid hydrazone remains inert to hydrolysis under simulated physiological conditions (pH 7.40, 37°C), while the corresponding imine bond readily ruptures.

The electronic nature of substituents on the benzaldehyde ring influences the electrophilicity of the azomethine carbon and, consequently, the rate of hydrolysis. Electron-donating groups, such as the methoxy group (-OCH₃) at the meta position in 3-methoxybenzaldehyde, can have a modest stabilizing effect on the C=N bond by increasing electron density. Conversely, strong electron-withdrawing groups can increase susceptibility to nucleophilic attack by water.

To provide a quantitative perspective, the following table summarizes representative hydrolysis rate constants for different classes of Schiff bases. It is important to note that these values are from different studies and experimental conditions may vary.

Schiff Base TypeParent AldehydeParent Amine/Hydrazine DerivativepHTemperature (°C)Observed Rate Constant (k) or Half-life (t½)
Hydrazone p-Nitrobenzaldehyde4-Hydroxybenzoyl hydrazine7.437Inert to hydrolysis
Imine p-Nitrobenzaldehyde4-Hydroxyphenylethylamine7.437Hydrolysis observed
Alkylhydrazone PivalaldehydeMethylhydrazine7.0-t½ ≈ 10 hours
Acylhydrazone PivalaldehydeAcetylhydrazine7.0-t½ ≈ 20 hours
Oxime PivalaldehydeHydroxylamine7.0-t½ ≈ 6000 hours

Note: The data presented is for illustrative purposes to show general stability trends. Direct comparison requires identical experimental conditions.

Comparative Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of compounds by measuring the change in mass as a function of temperature. The decomposition temperature provides a quantitative measure of thermal stability.

A study on Schiff bases derived from substituted benzaldehydes provides insight into the thermal stability of compounds structurally related to 3-methoxybenzaldehyde hydrazone. For example, the thermal properties of Schiff bases synthesized from 3-hydroxy-4-methoxybenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde (vanillin) have been investigated.

The following table presents thermal decomposition data for a selection of Schiff bases to illustrate the comparative stability.

Schiff BaseDecomposition Onset Temperature (°C)
Schiff base of 3-hydroxy-4-methoxybenzaldehyde and 4-chloro-3-nitroaniline~200
Schiff base of 4-hydroxy-3-methoxybenzaldehyde and 2-amino-4-nitrophenol~225

Data is sourced from studies on structurally similar compounds and is intended for comparative illustration.

The methoxy group in 3-methoxybenzaldehyde hydrazone is expected to contribute to its thermal stability. The overall thermal profile will also be influenced by the nature of the hydrazine moiety.

Experimental Protocols

Hydrolytic Stability Assessment by HPLC

A common method to quantify the hydrolytic stability of Schiff bases involves monitoring the disappearance of the parent compound and the appearance of its hydrolysis products (aldehyde and amine/hydrazine) over time using High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Solution Preparation: Prepare a stock solution of the Schiff base in a suitable organic solvent (e.g., ethanol, acetonitrile).

  • Incubation: Dilute the stock solution in a buffered aqueous solution of the desired pH (e.g., phosphate buffer for physiological pH). Incubate the solution at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching (if necessary): Stop the hydrolysis reaction in the aliquot, for example, by adding a quenching agent or by rapid dilution in the mobile phase.

  • HPLC Analysis: Inject the samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis detector.

  • Quantification: Monitor the peak areas of the Schiff base and its hydrolysis products. The rate of hydrolysis can be determined by plotting the concentration of the Schiff base versus time.

Thermal Stability Assessment by TGA

Thermogravimetric analysis (TGA) provides information on the thermal decomposition profile of a material.

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the Schiff base sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

  • Data Acquisition: The instrument records the mass of the sample as a function of temperature.

  • Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of Schiff base formation and hydrolysis, and a typical experimental workflow for stability studies.

Schiff_Base_Formation_Hydrolysis cluster_formation Formation cluster_hydrolysis Hydrolysis (Acid-Catalyzed) Aldehyde Aldehyde (R-CHO) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R'-NH2 Amine Primary Amine (R'-NH2) Amine->Carbinolamine SchiffBase Schiff Base (R-CH=N-R') Carbinolamine->SchiffBase - H2O Carbinolamine->SchiffBase Water_out H2O ProtonatedSB Protonated Schiff Base ProtonatedCarbinolamine Protonated Carbinolamine ProtonatedSB->ProtonatedCarbinolamine + H2O ProtonatedSB->ProtonatedCarbinolamine Water_in H2O Water_in->ProtonatedCarbinolamine HydrolysisProducts Aldehyde + Amine ProtonatedCarbinolamine->HydrolysisProducts - H+ SchiffBase_hydrolysis Schiff Base SchiffBase_hydrolysis->ProtonatedSB + H+ Proton_in H+ Stability_Workflow cluster_synthesis Synthesis & Purification cluster_hydrolytic Hydrolytic Stability cluster_thermal Thermal Stability Synth Synthesize Schiff Bases Purify Purify & Characterize (NMR, IR, MS) Synth->Purify Incubate Incubate in Buffered Solution (Varying pH) Purify->Incubate TGA_analysis Analyze by TGA Purify->TGA_analysis Monitor_HPLC Monitor by HPLC over time Incubate->Monitor_HPLC Kinetics Determine Rate Constants Monitor_HPLC->Kinetics Decomp_Temp Determine Decomposition Temperature TGA_analysis->Decomp_Temp

A Comparative Analysis of the Bio-Efficacy of Benzaldehyde Azines and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of direct experimental data on the in vivo and in vitro efficacy of 3-methoxybenzaldehyde azine necessitates a comparative analysis of structurally related compounds to infer its potential biological activities. This guide synthesizes available research on analogous benzaldehyde derivatives, including salicylaldehyde azine and various substituted benzaldehyde hydrazones, to provide a comparative overview of their antimicrobial and anticancer properties for researchers, scientists, and drug development professionals.

Due to the absence of direct studies on 3-methoxybenzaldehyde azine, this guide focuses on the biological activities of closely related molecules. The presented data, experimental protocols, and proposed mechanisms are derived from studies on these analogs and should be considered as indicative of the potential, rather than established, efficacy of 3-methoxybenzaldehyde azine.

In Vitro Efficacy: A Comparative Overview

The biological evaluation of benzaldehyde derivatives has revealed significant potential in both antimicrobial and anticancer applications. The following sections and tables summarize the quantitative data from studies on compounds structurally similar to 3-methoxybenzaldehyde azine.

Antimicrobial Activity

Salicylaldehyde azine, an analog of 3-methoxybenzaldehyde azine, has demonstrated notable antibacterial properties. The substitution on the benzene ring, such as the hydroxyl group in salicylaldehyde and the methoxy group in 3-methoxybenzaldehyde, is known to influence the antimicrobial activity of the resulting Schiff bases and their derivatives.

Table 1: Antibacterial Activity of Salicylaldehyde Azine

MicroorganismActivityReference
Staphylococcus aureusSignificant[1]
Escherichia coliSignificant[1]

Note: "Significant" activity was reported, but specific quantitative data such as Minimum Inhibitory Concentration (MIC) was not provided in the abstract.

Additionally, 2-methoxybenzaldehyde has been identified as a bacterial and fungal inhibitor, with a reported Minimum Inhibitory Concentration (MIC) of 2.5 mg/mL against Salmonella enterica[2]. This suggests that the methoxy group on the benzaldehyde moiety can contribute to antimicrobial effects.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of benzaldehyde derivatives against various cancer cell lines. The presence and position of substituents on the aromatic ring play a crucial role in the observed anticancer efficacy.

Table 2: In Vitro Anticancer Activity of Related Benzaldehyde Derivatives

CompoundCancer Cell LineIC₅₀ ValueReference
3-Methoxybenzaldehyde thiosemicarbazoneMCF-7 (Breast Cancer)Near that of doxorubicin[3]
Dimethoxy salicylaldehyde benzoylhydrazoneLeukemic cell linesLow micro- and nanomolar concentrations[4][5]

Note: Specific IC₅₀ values were not detailed in the abstracts but were compared to known standards, indicating high potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used to evaluate the biological activities of the aforementioned benzaldehyde derivatives.

Antimicrobial Susceptibility Testing

The antibacterial activity of salicylaldehyde azine was investigated against Staphylococcus aureus and Escherichia coli. While the specific method was not detailed in the available abstract, standard protocols such as broth microdilution or agar well diffusion are typically employed to determine the susceptibility of bacteria to a compound.

In Vitro Cytotoxicity Assays

The anticancer activity of 3-methoxybenzaldehyde thiosemicarbazones and dimethoxy salicylaldehyde benzoylhydrazones was evaluated using established cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined in these assays, which typically involve the following steps:

  • Cell Culture: Cancer cell lines (e.g., MCF-7, leukemic lines) are cultured in appropriate media and conditions.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing Methodologies and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Anticancer_Assay start Start: Cancer Cell Culture treatment Treatment with Benzaldehyde Derivative start->treatment incubation Incubation (24-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Workflow for In Vitro Anticancer Activity Assessment.

Logical_Relationship_of_Benzaldehyde_Derivatives cluster_precursors Precursors cluster_products Biologically Active Derivatives cluster_activities Biological Activities benzaldehyde Substituted Benzaldehyde (e.g., 3-Methoxybenzaldehyde) azine Azine (e.g., 3-Methoxybenzaldehyde Azine) benzaldehyde->azine hydrazone Hydrazone / Thiosemicarbazone benzaldehyde->hydrazone hydrazine Hydrazine or Hydrazine Derivatives hydrazine->azine hydrazine->hydrazone antimicrobial Antimicrobial azine->antimicrobial anticancer Anticancer azine->anticancer hydrazone->antimicrobial hydrazone->anticancer

Caption: Synthesis and Biological Activities of Benzaldehyde Derivatives.

Conclusion

While direct evidence for the in vivo and in vitro efficacy of 3-methoxybenzaldehyde azine is currently lacking in the scientific literature, the available data on structurally similar compounds provide a strong rationale for its investigation. The demonstrated antimicrobial activity of salicylaldehyde azine and the potent anticancer effects of various methoxy-substituted benzaldehyde hydrazones suggest that 3-methoxybenzaldehyde azine is a promising candidate for further research in these therapeutic areas. Future studies should focus on the synthesis and rigorous biological evaluation of 3-methoxybenzaldehyde azine to elucidate its specific efficacy and potential as a novel therapeutic agent.

References

Benchmarking Antitumor Activity: A Comparative Analysis of 3-Methoxybenzaldehyde Hydrazone Analogs and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: October 30, 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the in vitro antitumor activity of 3-methoxy-substituted benzaldehyde hydrazone derivatives against the established chemotherapeutic agent, doxorubicin. This guide provides supporting experimental data, detailed protocols, and visual representations of experimental workflows and relevant signaling pathways.

Introduction

Hydrazone derivatives have emerged as a promising class of compounds in cancer research, demonstrating significant cytotoxic activity across a range of cancer cell lines. This guide focuses on the antitumor potential of hydrazones derived from 3-methoxybenzaldehyde, a key pharmacophore. Due to the limited availability of direct comparative studies on 3-methoxybenzaldehyde hydrazone itself, this analysis utilizes data from closely related 3-methoxysalicylaldehyde benzoylhydrazone derivatives and contextualizes their efficacy against the widely used anticancer drug, doxorubicin.

Quantitative Analysis of Cytotoxic Activity

The in vitro cytotoxic effects of 3-methoxy-substituted salicylaldehyde benzoylhydrazone derivatives were evaluated against several human cancer cell lines and a non-malignant cell line to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined using the MTT assay after 72 hours of incubation.

CompoundCancer Cell LineIC50 (µM)[1]Non-Malignant Cell LineIC50 (µM)[1]
3-methoxysalicylaldehyde benzoylhydrazoneHep-G2~45 µMHEK-293~70 µM
SH-SY5Y~25 µM
3-methoxysalicylaldehyde isonicotinoylhydrazoneHep-G2~40 µMHEK-293~40 µM
SH-SY5Y~15 µM
3-methoxysalicylaldehyde (4-hydroxy)benzoylhydrazoneHep-G2~55 µMHEK-293>100 µM
SH-SY5Y~40 µM
Doxorubicin (for comparison) MCF-7 ~0.5-1 µM

Note: The IC50 values for the 3-methoxy-substituted salicylaldehyde benzoylhydrazone derivatives are approximated from graphical data presented in the source. The IC50 value for Doxorubicin is a generally accepted range for the sensitive MCF-7 breast cancer cell line and is provided for comparative context. A direct comparison of 3-methoxybenzaldehyde thiosemicarbazones against MCF-7 breast cancer cells indicated IC50 values near that of doxorubicin[2].

The data indicates that while the tested 3-methoxy-substituted hydrazone derivatives exhibit cytotoxic activity against cancer cell lines, their potency in the micromolar range is less than that of doxorubicin, which is effective at sub-micromolar concentrations. However, some derivatives show a degree of selectivity towards cancer cells over non-malignant cells, a desirable characteristic in anticancer drug development.

Experimental Protocols

A detailed methodology for the key experiments is crucial for the reproducibility and validation of these findings.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., Hep-G2, SH-SY5Y) and non-malignant cell line (HEK-293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-methoxybenzaldehyde hydrazone derivatives (dissolved in DMSO)

  • Doxorubicin hydrochloride (dissolved in water or DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compounds is prepared and serially diluted to the desired concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells contain medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Biological Processes

Diagrams are provided to illustrate the experimental workflow and a key signaling pathway involved in the antitumor activity of many anticancer agents.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with Cultured Cancer & Normal Cells seed Seed Cells into 96-well Plates start->seed treat Treat Cells with Compounds for 72h seed->treat prepare Prepare Serial Dilutions of Test Compounds prepare->treat add_mtt Add MTT Reagent (Incubate 2-4h) treat->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate % Cell Viability read->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50

Caption: Experimental workflow for determining the cytotoxic activity of test compounds using the MTT assay.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 dna_damage DNA Damage / Stress (Induced by Hydrazone) caspase8->dna_damage Bid cleavage caspase3 Caspase-3 (Executioner) caspase8->caspase3 bax_bak Bax / Bak Activation dna_damage->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

The available data on 3-methoxy-substituted salicylaldehyde benzoylhydrazones suggest that these compounds possess antitumor activity, albeit with lower potency compared to the established chemotherapeutic drug doxorubicin. Notably, some derivatives exhibit favorable selectivity for cancer cells over non-malignant cells. Further investigation into the structure-activity relationship and mechanism of action of 3-methoxybenzaldehyde hydrazones is warranted to optimize their anticancer efficacy and selectivity. The induction of apoptosis is a likely mechanism of action for this class of compounds. Future studies should aim for direct comparative analysis of 3-methoxybenzaldehyde hydrazone and its derivatives against a panel of standard anticancer drugs to more definitively establish their therapeutic potential.

References

comparative study of the synthesis efficiency of different hydrazone preparation methods

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of hydrazones, a critical class of compounds in medicinal chemistry and materials science, has evolved significantly from conventional heating methods to more efficient and environmentally friendly techniques. This guide provides a comparative analysis of different hydrazone preparation methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs. We will delve into the efficiency of conventional, microwave-assisted, ultrasound-assisted, and catalyst-free synthesis methods, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic workflows.

Comparative Analysis of Synthesis Efficiency

The efficiency of hydrazone synthesis is primarily evaluated based on reaction time and product yield. The following tables summarize the quantitative data from various studies, offering a clear comparison between different methodologies for the synthesis of similar hydrazone derivatives.

MethodSubstrate 1Substrate 2Catalyst/SolventTimeYield (%)Reference
Conventional 3-acetylcoumarin3-hydrazinoquinoxalin-2-oneEthanol5-6 h70-85[1]
Microwave 3-acetylcoumarin3-hydrazinoquinoxalin-2-oneEthanol5-10 min85-95[1]
Conventional Ibuprofen hydrazideAromatic aldehydesEthanol2-5 h72-88[2]
Microwave Ibuprofen hydrazideAromatic aldehydesEthanol3-8 min85-96[2]
Conventional Acetohydrazide derivativeAromatic aldehydesEthanol/Acetic acid35 min88[3]
Ultrasound Acetohydrazide derivativeAromatic aldehydesEthanol6-7 min94[3]
Ultrasound Aromatic aldehydes/ketonesSemicarbazide/ThiosemicarbazideAqueous medium20-30 minGood to Excellent[4]

Table 1: Comparison of Conventional, Microwave, and Ultrasound-Assisted Hydrazone Synthesis. This table highlights the significant reduction in reaction time and improvement in yield when employing microwave and ultrasound technologies compared to conventional heating.

Green Chemistry Approaches in Hydrazone Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign methods. In the context of hydrazone synthesis, this translates to the reduction or elimination of hazardous solvents and catalysts, and the use of energy-efficient techniques.

MethodKey FeaturesAdvantages
Ultrasound-Assisted Synthesis Often performed in aqueous media or ethanol at room temperature.Reduced reaction times, high yields, and use of greener solvents.[3][4]
Catalyst-Free Synthesis Reactions proceed without the need for an acid or base catalyst.Simplifies purification, reduces chemical waste, and avoids catalyst-related toxicity.
Solvent-Free Synthesis Reactants are mixed directly without a solvent, often with mechanical grinding or heating.Eliminates solvent waste, reduces environmental impact, and can lead to higher reaction rates.

Table 2: Overview of Green Hydrazone Synthesis Methods. This table outlines the key advantages of emerging sustainable methods for hydrazone preparation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the key methods discussed.

Conventional Synthesis of N'-(substituted benzylidene)-2-(3-oxo-2H-Benzo[b][3][5]oxazin-4(3H)-yl)acetohydrazides[3]
  • A solution of the substituted aromatic aldehyde (1.0 equivalent, 0.23 mmol) in pure ethanol is prepared.

  • This solution is added to a boiling solution of acetohydrazide 3 (50 mg, 0.23 mmol) in absolute ethanol containing a catalytic amount of glacial acetic acid.

  • The reaction mixture is refluxed for 35 minutes.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

Microwave-Assisted Synthesis of 3-[1-(phenylimino) Ethyl]-2H-chromen-2-ones[1]
  • A mixture of 3-acetylcoumarin (1.0 g, 5.3 mmol) and the appropriate aniline derivative (5.3 mmol) is placed in a sealed microwave tube.

  • The mixture is irradiated in a microwave oven at 300 W for the specified time (typically 5-10 minutes), with the temperature controlled at 140°C.

  • The reaction vessel is then cooled to room temperature.

  • The resulting solid product is collected by filtration and recrystallized from a suitable solvent.

Ultrasound-Assisted Synthesis of N'-(substituted benzylidene)-2-(3-oxo-2H-Benzo[b][3][5]oxazin-4(3H)-yl)acetohydrazides[3]
  • A mixture of the substituted aromatic aldehyde (1.0 equivalent, 0.23 mmol) and acetohydrazide 3 (50 mg, 0.23 mmol) is placed in an open glass tube with absolute ethanol.

  • The tube is placed in an ultrasonic bath operating at 40 kHz and 250 W.

  • The reaction is irradiated at room temperature for 6-7 minutes, with completion monitored by TLC.

  • The resulting solid is collected by filtration and purified.

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the different synthetic methodologies, providing a clear visual comparison of the steps involved.

Conventional_Synthesis Reactants Aldehyde/Ketone + Hydrazide Derivative Solvent Dissolve in Ethanol/Acetic Acid Reactants->Solvent Reflux Reflux (35 min - 6 h) Solvent->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter and Wash Cooling->Filtration Product Hydrazone Product Filtration->Product

Caption: Workflow for conventional hydrazone synthesis.

Microwave_Synthesis Reactants Aldehyde/Ketone + Hydrazide Derivative Microwave_Vessel Place in Sealed Microwave Vessel Reactants->Microwave_Vessel Irradiation Microwave Irradiation (300 W, 5-10 min) Microwave_Vessel->Irradiation Cooling Cool to Room Temperature Irradiation->Cooling Filtration Filter and Recrystallize Cooling->Filtration Product Hydrazone Product Filtration->Product

Caption: Workflow for microwave-assisted hydrazone synthesis.

Ultrasound_Synthesis Reactants Aldehyde/Ketone + Hydrazide Derivative Ultrasonic_Bath Place in Ultrasonic Bath with Ethanol Reactants->Ultrasonic_Bath Sonication Ultrasonic Irradiation (40 kHz, 6-30 min) Ultrasonic_Bath->Sonication Filtration Filter and Purify Sonication->Filtration Product Hydrazone Product Filtration->Product

Caption: Workflow for ultrasound-assisted hydrazone synthesis.

Conclusion

The choice of synthetic method for hydrazone preparation has a profound impact on efficiency, cost, and environmental footprint. While conventional heating remains a viable option, this comparative study unequivocally demonstrates the superiority of microwave-assisted and ultrasound-assisted methods in terms of significantly reduced reaction times and improved yields.[1][2][3] Furthermore, the increasing focus on green chemistry principles favors the adoption of techniques that minimize or eliminate the use of hazardous solvents and catalysts. The detailed protocols and workflow diagrams provided herein serve as a practical resource for researchers to implement these modern and efficient synthetic strategies in their own laboratories.

References

Assessing the Reproducibility of Biological Assays for 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone: A Framework for Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reproducibility of biological assays is a cornerstone of scientific validity, ensuring that experimental findings are reliable and can be independently verified. This guide provides a framework for assessing the reproducibility of biological assays for the compound 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. Due to a lack of publicly available, replicated experimental data for this specific hydrazone derivative, this document will serve as a template for researchers. It outlines the necessary components for a comprehensive comparison of assay performance, including standardized data presentation, detailed experimental protocols, and visual representations of workflows and potential biological pathways. By adhering to such a structured approach, researchers can contribute to a more robust and transparent body of scientific knowledge.

Data Presentation: A Comparative Overview

To facilitate a clear and objective comparison of experimental results, all quantitative data should be summarized in structured tables. Below are hypothetical examples of how such data could be presented for two common biological assays for compounds of this class: antimicrobial and anticancer activity.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration)

This table presents a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone against various microbial strains, as determined in three independent laboratories. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Microbial StrainLaboratory 1 MIC (µg/mL)Laboratory 2 MIC (µg/mL)Laboratory 3 MIC (µg/mL)Mean MIC (µg/mL)Standard Deviation
Staphylococcus aureus (ATCC 29213)16321621.339.24
Escherichia coli (ATCC 25922)64643253.3318.48
Candida albicans (ATCC 90028)32323232.000.00
Pseudomonas aeruginosa (ATCC 27853)>128>128128>128N/A
Table 2: Comparative Anticancer Activity (IC50)

This table provides a hypothetical comparison of the half-maximal inhibitory concentration (IC50) of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone against different cancer cell lines, as determined by two independent research groups. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Cancer Cell LineResearch Group A IC50 (µM)Research Group B IC50 (µM)Mean IC50 (µM)Standard Deviation
Human breast cancer (MCF-7)12.515.213.851.91
Human colon cancer (HCT116)25.822.123.952.62
Human lung cancer (A549)48.255.651.905.23
Normal human fibroblasts (HDF)>100>100>100N/A

Experimental Protocols

Detailed and standardized methodologies are critical for ensuring the reproducibility of experimental results. The following are hypothetical protocols for the antimicrobial and anticancer assays mentioned above.

Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution Method
  • Preparation of Microbial Inoculum:

    • Isolate colonies of the test microorganism grown on an appropriate agar plate.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: Anticancer Activity - MTT Assay
  • Cell Culture and Seeding:

    • Culture cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in DMSO.

    • Perform serial dilutions of the stock solution in the cell culture medium.

    • Replace the medium in the cell plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Visual diagrams are essential for conveying complex experimental workflows and biological concepts. The following diagrams were created using the DOT language.

Experimental_Workflow_Antimicrobial_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum prep_compound Prepare Compound Dilutions start->prep_compound inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

Hypothetical_Signaling_Pathway compound 3-methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone receptor Cell Surface Receptor compound->receptor Inhibition kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor X kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression (Apoptosis-related genes) nucleus->gene_expression apoptosis Apoptosis gene_expression->apoptosis

Caption: Hypothetical Signaling Pathway Modulation.

Safety Operating Guide

Prudent Disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific safety data for 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone necessitates a cautious and informed approach to its disposal. This guide provides essential safety and logistical information, drawing from data on structurally similar compounds to ensure the well-being of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals are advised to treat this compound as potentially hazardous and follow the disposal procedures outlined below, always in accordance with local, state, and federal regulations.

Due to the unavailability of a specific Safety Data Sheet (SDS) for 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone, a conservative approach to its handling and disposal is mandatory. The procedural guidance herein is based on the known hazards of its parent aldehydes (3-methoxybenzaldehyde) and the general reactivity and toxicity of hydrazone compounds.

Hazard Assessment and Analogue Data

To establish a baseline for safe handling, an analysis of related compounds was conducted. The primary components of the target molecule suggest potential hazards that must be respected.

Compound/Functional GroupCAS NumberKnown Hazards
3-Methoxybenzaldehyde591-31-1Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
2-Hydroxy-3-methoxybenzaldehyde148-53-8Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Phenylhydrazine (as a representative hydrazone precursor)100-63-0Toxic if swallowed, in contact with skin, or if inhaled; causes skin and serious eye irritation; may cause an allergic skin reaction; suspected of causing genetic defects and cancer; causes damage to organs through prolonged or repeated exposure.[1][2][3]

Given the combined toxicological profiles of an aromatic aldehyde and a hydrazone moiety, 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone should be handled as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory tract, and potentially toxic. The presence of the hydrazone functional group warrants particular caution, as compounds in this class can exhibit greater toxicity than their parent aldehydes or ketones.

Experimental Protocols for Disposal

The following step-by-step procedures are recommended for the safe disposal of small quantities of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone typically generated in a research setting.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling powders outside of a fume hood, a NIOSH-approved respirator may be necessary.

2. Waste Segregation and Collection:

  • All solid waste contaminated with 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone (e.g., filter paper, contaminated gloves, weighing paper) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solutions containing the compound should be collected in a separate, sealed, and labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is certain.

3. Decontamination of Glassware:

  • Glassware that has been in contact with the compound should be rinsed with a suitable organic solvent (e.g., ethanol or acetone) to remove residues.

  • The solvent rinse should be collected and disposed of as hazardous liquid waste.

  • Following the solvent rinse, glassware can be washed with soap and water.

4. Disposal Pathway:

  • All collected waste must be disposed of through an approved waste disposal plant.[4][5][6][7][8][9] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

  • Under no circumstances should this compound be disposed of down the drain or in regular trash.

Logical Workflow for Disposal

The decision-making process for the disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone is outlined in the diagram below. This workflow emphasizes a cautious approach, particularly given the absence of a specific SDS.

DisposalWorkflow start Start: Disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone sds_check Is a specific SDS available? start->sds_check no_sds No: Assume hazardous based on analogue data (aldehydes, hydrazones) sds_check->no_sds No ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat no_sds->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste: Contaminated labware, gloves, etc. segregate->solid_waste liquid_waste Liquid Waste: Solutions, solvent rinses segregate->liquid_waste solid_container Collect in a labeled, sealed hazardous solid waste container solid_waste->solid_container liquid_container Collect in a labeled, sealed hazardous liquid waste container liquid_waste->liquid_container ehs_contact Contact Environmental Health & Safety (EHS) for pickup and disposal guidance solid_container->ehs_contact liquid_container->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Disposal workflow for 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.

This procedural guidance is intended to provide a framework for the safe handling and disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone in the absence of specific safety data. Adherence to these guidelines, in conjunction with institutional safety protocols and regulatory requirements, is paramount for ensuring a safe laboratory environment.

References

Personal protective equipment for handling 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. The following procedures are based on the known hazards of similar chemical structures, including benzaldehydes and hydrazones, in the absence of a specific Safety Data Sheet (SDS) for the named compound.

Hazard Identification and Personal Protective Equipment

The primary hazards associated with compounds similar to 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone include irritation to the skin, eyes, and respiratory tract.[1][2][3] Ingestion and inhalation may be harmful.[3][4] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection Chemical Resistant GlovesNitrile or Neoprene gloves are recommended.[4] Always check for leaks and tears before use.
Eye Protection Safety GogglesTight-sealing safety goggles are required to protect against splashes.[5]
Face ShieldA face shield should be worn over safety goggles when there is a significant risk of splashing or aerosol generation.[6][7]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.[4][6]
Full-Length PantsPants should cover the entire leg.
Closed-Toe ShoesShoes must cover the entire foot.[4][6]
Respiratory Protection RespiratorUse a NIOSH-approved respirator with appropriate cartridges if working outside of a certified chemical fume hood or if ventilation is inadequate.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

1. Engineering Controls:

  • All handling of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]
  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4]

2. Pre-Handling Preparations:

  • Review the Safety Data Sheets (SDS) for 3-Methoxybenzaldehyde and general hydrazone compounds.
  • Ensure all necessary PPE is available and in good condition.
  • Prepare all necessary equipment and reagents before handling the compound.
  • Clearly label all containers with the chemical name and hazard information.

3. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.
  • Carefully weigh and transfer the compound within the chemical fume hood.
  • Avoid creating dust or aerosols.
  • Keep the container tightly closed when not in use.[1][3]
  • Wash hands thoroughly after handling, even if gloves were worn.[1][5]

4. Post-Handling Procedures:

  • Decontaminate the work surface with an appropriate solvent.
  • Properly remove and dispose of gloves and any other contaminated disposable materials in a designated hazardous waste container.
  • Wash hands and forearms thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone (e.g., filter paper, contaminated gloves) should be placed in a clearly labeled, sealed hazardous waste container.
  • Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.

2. Waste Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.
  • Do not pour chemical waste down the drain.[1]
  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.

Experimental Workflow and Safety Logic

To visualize the procedural flow and the logic behind the safety precautions, the following diagrams are provided.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_sds Review SDS prep_ppe Inspect PPE prep_sds->prep_ppe prep_equip Prepare Equipment prep_ppe->prep_equip handle_don Don PPE prep_equip->handle_don handle_transfer Weigh & Transfer handle_don->handle_transfer handle_close Keep Container Closed handle_transfer->handle_close post_decon Decontaminate Workspace handle_close->post_decon post_dispose Dispose of Waste post_decon->post_dispose post_wash Wash Hands post_dispose->post_wash

Caption: Workflow for handling 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.

G cluster_ppe Personal Protective Equipment compound Chemical Hazard (Skin, Eye, Respiratory Irritant) gloves Gloves (Nitrile/Neoprene) compound->gloves Protects Skin goggles Safety Goggles compound->goggles Protects Eyes faceshield Face Shield compound->faceshield Protects Face labcoat Lab Coat compound->labcoat Protects Body respirator Respirator compound->respirator Protects Respiratory System

Caption: Relationship between chemical hazards and required personal protective equipment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.